4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-7-5-12(6-8-14)11-3-1-10(9-15)2-4-11/h1-4,9,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDDPNWGLSGZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510808 | |
| Record name | 4-[Bis(2-hydroxyethyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27913-86-6 | |
| Record name | 4-[Bis(2-hydroxyethyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N,N-Bis(2-hydroxyethyl)amino)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
CAS Number: 27913-86-6
This technical guide provides a comprehensive overview of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde, a versatile aromatic aldehyde derivative. Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, applications, and safety protocols.
Physicochemical Properties
This compound is an amine-substituted benzaldehyde derivative.[1] Its structure is characterized by a benzaldehyde group attached to a nitrogen atom which is further substituted with two hydroxyethyl groups.[1] This unique structure, particularly the presence of hydroxyl groups, enhances its solubility in aqueous solutions and its reactivity, making it a valuable intermediate in various chemical syntheses.[2]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 27913-86-6 | [2][3] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 209.24 g/mol | [1][2][3] |
| IUPAC Name | 4-[bis(2-hydroxyethyl)amino]benzaldehyde | [3] |
| Appearance | Yellow-orange solid | [2] |
| Melting Point | 54-62 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| SMILES | OCCN(CCO)c1ccc(C=O)cc1 | |
| InChI Key | YSDDPNWGLSGZRC-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution.[1] This reaction typically follows an addition-elimination pathway where a nucleophile attacks the electrophilic aromatic carbon, forming a transient Meisenheimer complex before eliminating a leaving group to restore aromaticity.[1]
Common synthetic strategies include:
-
Direct Alkylation: This involves the alkylation of an appropriate amine with 4-formylphenol under basic conditions.[1]
-
Reaction with Halogenated Precursors: A prevalent method involves the reaction of diethanolamine with a halogen-substituted benzaldehyde, such as 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, often in the presence of a solvent.[4]
The general workflow for synthesis starting from a halogenated benzaldehyde is depicted below.
Chemical Reactivity and Key Reactions
The chemical utility of this compound stems from its three reactive functional groups: the aldehyde, the tertiary amine, and the two primary hydroxyl groups.
-
Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases (imines).[1] This reaction is fundamental in organic synthesis and medicinal chemistry, where Schiff bases can be important intermediates or possess biological activity themselves.[1]
-
Nucleophilic Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, allowing for further chemical modifications and the attachment of other molecular moieties.[1]
-
Ligand Formation: The combination of the amine and hydroxyl groups allows the molecule to act as a chelating ligand for various metal ions, making it useful in coordination chemistry and catalysis.[1][2]
Experimental Protocols
Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a representative synthesis from 4-fluorobenzaldehyde and diethanolamine.
Materials:
-
4-Fluorobenzaldehyde
-
Diethanolamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane and ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorobenzaldehyde (1.0 eq), diethanolamine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMF as the solvent (mass ratio of solvent to 4-fluorobenzaldehyde is approximately 5:1).[4]
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in dichloromethane, starting with a low polarity mixture and gradually increasing the concentration of ethyl acetate.[1]
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a yellow-orange solid.[2]
Applications in Research and Development
This compound is a versatile building block with applications spanning multiple scientific disciplines.[2]
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for drugs targeting neurological and cardiovascular conditions.[2] Preliminary studies also suggest it may have antimicrobial properties, making it a candidate for developing new antimicrobial agents.[1]
-
Bioconjugation: The molecule is used in bioconjugation to link biomolecules, which is crucial for creating targeted drug delivery systems.[2]
-
Dyes and Pigments: Its chromophoric structure makes it a suitable precursor for the development of various dyes and pigments.[2]
-
Fluorescent Probes: It can be chemically modified to create fluorescent probes for use in biological imaging and diagnostics to visualize cellular processes.[2]
-
Polymer Chemistry: It acts as a monomer or functional building block in the production of specialized polymers for coatings, adhesives, and other advanced materials.[2]
-
Analytical Chemistry: The compound is employed in certain analytical methods for the detection and quantification of other substances.[2]
Biological Activity
While extensive biological data is not publicly available, preliminary studies and structural analysis suggest potential bioactivity. The presence of the hydroxyethyl groups may enhance solubility and influence cellular uptake, potentially impacting various biological pathways.[1] Interaction studies suggest it may bind to specific enzymes or receptors, which is a key area of investigation for its therapeutic potential.[1]
Safety and Handling
This compound is classified as hazardous. It is harmful if swallowed and can cause serious eye irritation and allergic skin reactions.[3][5] Proper safety precautions must be observed during handling.
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Eye Irritation | H319 | Causes serious eye irritation |
Recommended Handling Procedures:
-
Engineering Controls: Use only with adequate ventilation. Handle in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[5] For operations that may generate dust, use an N95-type dust mask.
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6]
-
First Aid:
-
If Swallowed: Call a poison center or doctor. Rinse mouth.[5]
-
If on Skin: Wash with plenty of soap and water. If irritation or rash occurs, get medical advice.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]
-
This guide is intended for informational purposes by technically qualified individuals. Always refer to the most current Safety Data Sheet (SDS) before handling this chemical.[5][6]
References
- 1. Buy this compound | 27913-86-6 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(N,N-Bis(2-hydroxyethyl)amino)benzaldehyde | C11H15NO3 | CID 12824965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102731327A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.fr [fishersci.fr]
An In-depth Technical Guide to 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and applications of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde (CAS No. 27913-86-6). This document consolidates key data into structured tables and details experimental protocols. Furthermore, it visualizes critical workflows and relationships to support advanced research and development activities.
Core Chemical Identity
This compound is an amine-substituted benzaldehyde derivative.[1] Its structure is distinguished by a benzaldehyde group attached to a nitrogen atom which is further substituted with two hydroxyethyl groups.[1] This unique combination of functional groups—aldehyde, tertiary amine, and hydroxyls—imparts versatile reactivity and favorable solubility, making it a valuable intermediate in various chemical and biological applications.[2][3]
| Identifier | Value |
| CAS Number | 27913-86-6[1][2][3][4][5][6] |
| IUPAC Name | 4-[bis(2-hydroxyethyl)amino]benzaldehyde[1][7] |
| Molecular Formula | C₁₁H₁₅NO₃[1][2][6][7] |
| Molecular Weight | 209.24 g/mol [1][2][3][4] |
| Canonical SMILES | C1=CC(=CC=C1C=O)N(CCO)CCO[1][7] |
| InChI | InChI=1S/C11H15NO3/c13-7-5-12(6-8-14)11-3-1-10(9-15)2-4-11/h1-4,9,13-14H,5-8H2[1][3][7] |
| InChI Key | YSDDPNWGLSGZRC-UHFFFAOYSA-N[1][3][7] |
Physicochemical Properties
The compound typically presents as a yellow-orange or colorless to pale yellow solid.[2][5] The presence of two hydroxyethyl groups enhances its solubility in water and polar organic solvents, a crucial feature for its use in aqueous reaction media and biological systems.[2][5]
| Property | Value |
| Appearance | Yellow-orange solid[2] / Colorless to pale yellow solid[5] |
| Melting Point | 54-62 °C[2][3][4][8] |
| Boiling Point | 433.4 ± 40.0 °C (Predicted)[5][8] |
| Density | 1.252 ± 0.06 g/cm³ (Predicted)[4][5][8] |
| Solubility | Soluble in water, ethanol, dimethyl sulfoxide (DMSO), and methanol.[2][5] |
| pKa | 14.21 ± 0.10 (Predicted)[5][8] |
| Flash Point | 215.9 °C[5] |
| Vapor Pressure | 0 mmHg at 25 °C[5] |
| Refractive Index | 1.633[5] |
Spectral Data
| Data Type | Information |
| ¹H-NMR | Data not available in searched literature. |
| ¹³C-NMR | Data not available in searched literature. |
| FT-IR | Data not available in searched literature. |
| UV-Vis | Data not available in searched literature. |
Experimental Protocols
Synthesis via Nucleophilic Aromatic Substitution
A common and scalable synthesis method involves the nucleophilic aromatic substitution reaction between a p-substituted halobenzaldehyde and diethanolamine.[1][9] This method is advantageous due to readily available starting materials and straightforward execution.[9]
Protocol:
-
Reactant Charging: In a reaction vessel, combine p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine. The molar ratio of the p-halobenzaldehyde to diethanolamine is typically between 1:1.6 and 1:4.[9]
-
Catalyst and Solvent: The reaction proceeds in the presence of a suitable catalyst, either with or without a solvent.[9] If a solvent is used, its mass ratio relative to the starting p-halobenzaldehyde is approximately 2-10:1.[9]
-
Reaction Conditions: Heat the mixture to a reaction temperature of 100-170 °C for a duration of 12 to 48 hours.[9]
-
Work-up: Upon completion, cool the reaction mixture. Adjust the pH to approximately 6.5-7.5 using an aqueous acid to neutralize any remaining diethanolamine.[9]
-
Extraction: Extract the product using an organic solvent at a temperature of 70-100 °C. The mass ratio of the extraction solvent to the initial p-halobenzaldehyde is typically 0.8-4:1.[9]
-
Isolation: Concentrate the combined organic layers under reduced pressure to yield the crude product, which can then be further purified. The final product purity via this method can exceed 99% as determined by HPLC.[9]
Purification by Column Chromatography
Due to the presence of multiple functional groups, purification requires specialized techniques.[1] Column chromatography is the primary method for obtaining high-purity this compound.[1]
Protocol:
-
Stationary Phase: Prepare a column packed with silica gel as the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Mobile Phase: Elute the column using a mobile phase system consisting of dichloromethane or an ethyl acetate-based solvent system.[1]
-
Fraction Collection: Collect the eluent in fractions.
-
Purity Analysis: Monitor the composition of the collected fractions using Nuclear Magnetic Resonance (NMR) spectroscopy to identify the fractions containing the pure product.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Applications and Biological Relevance
The compound is a versatile building block with applications spanning multiple scientific domains.[1][2] Its functional groups are key to its utility.
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for those targeting neurological and cardiovascular conditions.[2]
-
Organic Synthesis: The aldehyde group is a versatile handle for constructing more complex molecules.[1] It readily participates in reactions like the formation of Schiff bases, which are important intermediates in their own right.[1]
-
Bioconjugation: The compound is used to link biomolecules, facilitating the development of targeted drug delivery systems.[2]
-
Biochemical Research: It can be used as a dye or probe for analyzing enzyme interactions and other cellular processes.[1][5] Preliminary studies also suggest potential antimicrobial properties.[1]
-
Materials Science: The amine and hydroxyl groups enable it to act as a ligand for designing metal complexes, with potential applications in catalysis and the development of dyes and pigments.[1][2]
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It may cause mild skin, eye, and respiratory irritation.[1][5]
| Safety Information | Details |
| Potential Hazards | Harmful if swallowed (R22).[5] Irritating to eyes (R36).[5] May cause sensitization by skin contact (R43).[5] |
| Protective Measures | Wear suitable protective clothing (S36) and eye protection.[5] |
| First Aid (Eyes) | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (S26).[5] |
| Storage | Store in sealed containers in a cool, dry place at 0-8 °C.[2][4][5][8] Protect from light and moisture.[4] For long-term storage, keep under an inert gas like nitrogen or argon.[5][8] |
References
- 1. Buy this compound | 27913-86-6 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-[N,N-ビス(2-ヒドロキシエチル)アミノ]ベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ruifuchem.com [ruifuchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound 97% | CAS: 27913-86-6 | AChemBlock [achemblock.com]
- 7. 4-(N,N-Bis(2-hydroxyethyl)amino)benzaldehyde | C11H15NO3 | CID 12824965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 27913-86-6 [chemicalbook.com]
- 9. CN102731327A - Preparation method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide on 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
This technical guide provides essential information regarding the physicochemical properties of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is crucial for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₃[1][2][3][4][5][6] |
| Molecular Weight | 209.24 g/mol [1][2][3][4] |
| CAS Number | 27913-86-6[1][2][3][4] |
| Appearance | Yellow-orange solid[2] |
| Melting Point | 54-62°C[2][4][5] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical name and its core molecular properties.
Caption: Relationship between chemical identity and molecular properties.
References
A Technical Guide to the Solubility of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde, a versatile intermediate compound used in pharmaceutical development, bioconjugation, and as a reagent in organic synthesis.[1] Due to the current lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility and provides detailed, standardized experimental protocols to enable researchers to determine precise solubility values in various solvents.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.
For a molecule like this compound, its solubility is governed by its molecular structure, which includes a polar benzaldehyde group, a tertiary amine, and two hydroxyl groups. The presence of these functional groups dictates its interaction with different solvents. The hydroxyl groups, in particular, are noted to contribute to its aqueous solubility.[2][3]
Qualitative Solubility Data
Based on available information, this compound exhibits solubility in a range of common organic solvents. This qualitative data is summarized in the table below.
| Solvent | Solubility | Reference |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Water | Reported to be soluble | [2][3] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized methods should be employed. The following protocols are based on established guidelines, such as the OECD Guideline 105 for water solubility and the widely used shake-flask method mentioned in USP and FDA guidelines.[4][5][6][7]
Principle of the Shake-Flask Method
The shake-flask method is a common technique for determining the equilibrium solubility of a compound. It involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Apparatus and Reagents
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature water bath or incubator
-
Mechanical shaker or agitator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Vials with screw caps
-
This compound (of known purity)
-
Solvents of interest (e.g., water, ethanol, methanol, DMSO) of analytical grade or higher
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Synthesis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde from p-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde, a versatile intermediate in the pharmaceutical and fine chemical industries. The primary focus is on its preparation from p-fluorobenzaldehyde via nucleophilic aromatic substitution. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development activities.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the manufacturing of various active pharmaceutical ingredients (APIs) and specialty dyes.[1] Its structure, featuring a reactive aldehyde group and two hydroxyl functionalities, allows for a wide range of chemical modifications, making it a key component in the development of novel therapeutic agents and materials. The synthesis route starting from p-fluorobenzaldehyde is often favored due to the high reactivity of the fluorine substituent in nucleophilic aromatic substitution reactions.
Reaction Mechanism and Principles
The core transformation in the synthesis of this compound from p-fluorobenzaldehyde is a nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-withdrawing nature of the aldehyde group (-CHO) positioned para to the fluorine atom. This positioning enhances the electrophilicity of the carbon atom attached to the fluorine, making it susceptible to attack by a nucleophile, in this case, diethanolamine.
The reaction proceeds through a two-step addition-elimination mechanism. First, the diethanolamine attacks the carbon atom bonded to the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring and the electron-withdrawing aldehyde group. In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product.
Caption: Reaction mechanism for the synthesis.
Experimental Protocols
Several methods for the synthesis of this compound from p-fluorobenzaldehyde have been reported. The following protocols provide detailed methodologies for two distinct approaches.
Protocol 1: Zinc Chloride Catalyzed Synthesis
This method, adapted from patent literature, employs zinc chloride as a catalyst in a higher boiling point solvent.[3]
Materials:
-
p-Fluorobenzaldehyde
-
Diethanolamine
-
Zinc dichloride (catalyst)
-
Propyl carbinol (n-butanol) (solvent)
-
Ethyl acetate (recrystallization solvent)
-
Aqueous acid (for pH adjustment)
-
Ice
Procedure:
-
In a reaction kettle, add 625.0 g of diethanolamine, 25 g of zinc dichloride, and 500 g of propyl carbinol.
-
Slowly add 250.0 g of p-fluorobenzaldehyde to the mixture.
-
Heat the mixture to reflux, maintaining a temperature of approximately 105-120 °C.
-
Continue the reflux with insulation for 24 hours, during which the solution will turn wine red.
-
After the reaction is complete, cool the mixture.
-
Adjust the pH of the solution to 6.5-7.5 with an aqueous acid.
-
Extract the product 3-4 times with an appropriate organic solvent at a temperature of 70-100 °C.
-
Dry the combined organic layers and remove the solvent by distillation.
-
To the resulting oily residue (approximately 235 g), add 640 g of ethyl acetate and heat to 50-60 °C until fully dissolved.
-
Allow the solution to cool to room temperature, then place it in an ice-salt bath to induce crystallization at around 0 °C.
-
After 1 hour, collect the crystals by centrifugation. This should yield approximately 190 g of wet product.
-
Dry the solid under forced air at 30 °C to obtain a light yellow solid.
Protocol 2: Potassium Carbonate Mediated Synthesis
This approach utilizes a milder base and a polar aprotic solvent.
Materials:
-
p-Fluorobenzaldehyde
-
Diethanolamine
-
Potassium carbonate (base)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve p-fluorobenzaldehyde and an excess of diethanolamine in dimethyl sulfoxide.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to a temperature between 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
References
An In-depth Technical Guide to the Reductive Amination Synthesis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde, a versatile intermediate in organic synthesis and pharmaceutical development. The document details the reductive amination pathway, presenting experimental protocols, quantitative data, and conceptual diagrams to facilitate a deeper understanding of the synthesis and its applications.
Introduction
This compound is a substituted aromatic aldehyde with applications as a building block in the synthesis of more complex molecules and as a potential candidate in drug development due to its chemical functionalities.[1] Its synthesis can be achieved through various methods, with reductive amination offering a direct and efficient route. This guide focuses on the reductive amination approach, providing a detailed protocol and relevant data for researchers in the field.
Synthetic Pathways
The primary methods for synthesizing this compound include direct alkylation and reductive amination.[1]
-
Direct Alkylation: This method typically involves the reaction of a starting material like p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine in the presence of a catalyst.[2]
-
Reductive Amination: This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[3] For the synthesis of the title compound, this involves the reaction of 4-hydroxybenzaldehyde with diethanolamine in the presence of a suitable reducing agent. A variation could involve the reductive amination of 4-formylphenol with N,N-bis(2-hydroxyethyl)amine using a reducing agent such as sodium cyanoborohydride.[1]
This guide will focus on the reductive amination of 4-hydroxybenzaldehyde with diethanolamine.
Experimental Protocol: Reductive Amination
The following is a generalized experimental protocol for the synthesis of this compound via reductive amination. This protocol is based on established methods for reductive amination of benzaldehyde derivatives.[4][5][6]
Materials:
-
4-Hydroxybenzaldehyde
-
Diethanolamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Methanol (for reactions with NaBH₃CN)
-
Acetic Acid (optional, to catalyze imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in an appropriate solvent such as dichloromethane or methanol, add diethanolamine (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature. If using sodium cyanoborohydride, the pH of the solution can be adjusted to 6-7 with a small amount of acetic acid to facilitate imine formation.[5]
-
Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq) or sodium cyanoborohydride (1.0-1.5 eq), portion-wise to the stirred solution.[5][7] Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and related analogues.
Table 1: Reaction Parameters for the Synthesis of 4-Substituted Benzaldehydes
| Starting Material | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) | Reference |
| p-Fluorobenzaldehyde | Diethanolamine | - (Nucleophilic Substitution) | - | 100-170 | 35-60 | >99 | [2] |
| 4-Fluorobenzaldehyde | Diethylamine | - (Nucleophilic Substitution) | DMSO | 95 | 92 | - | [8] |
| Benzaldehyde | Aniline | Sodium Borohydride | Glycerol | 70 | 97 | - | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| CAS Number | 27913-86-6 |
| Appearance | Light yellow solid |
| Melting Point | 62.5-63.0 °C |
Visualizations
Diagram 1: Reductive Amination Workflow
Caption: Workflow for the reductive amination synthesis.
Diagram 2: Conceptual Signaling Pathway Inhibition
While no specific signaling pathways involving this compound are documented, its analogue, 4-(diethylamino)benzaldehyde (DEAB), is a known inhibitor of aldehyde dehydrogenases (ALDHs).[9][10] ALDHs are implicated in cancer cell survival and resistance. The following diagram illustrates this conceptual inhibitory action.
Caption: Conceptual inhibition of ALDH by the target compound.
Conclusion
The reductive amination of 4-hydroxybenzaldehyde with diethanolamine presents an effective strategy for the synthesis of this compound. This technical guide provides a foundational protocol and relevant data to aid researchers in the successful synthesis and further exploration of this compound's potential applications in medicinal chemistry and materials science. The provided diagrams offer a clear visual representation of the synthetic workflow and a conceptual framework for its potential biological activity.
References
- 1. Buy this compound | 27913-86-6 [smolecule.com]
- 2. CN102731327A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. gctlc.org [gctlc.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. 4-Diethylaminobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Biological Potential of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is a versatile aromatic aldehyde that has primarily served as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes. While extensive research on the specific biological activities of the core molecule is limited, its structural features and the demonstrated bioactivities of its derivatives, particularly Schiff bases and their metal complexes, suggest a promising landscape for future investigation. This technical guide consolidates the available information on this compound and explores the scientifically validated biological activities of its derivatives, providing insights into its potential as a scaffold for drug discovery and development.
Introduction
This compound, a substituted benzaldehyde, is a crystalline solid at room temperature. Its molecular structure is characterized by a benzaldehyde ring substituted at the para position with a tertiary amine bearing two hydroxyethyl groups. This unique combination of functional groups—an aldehyde, a tertiary amine, and two primary alcohols—imparts the molecule with high reactivity and solubility in various solvents, making it a valuable precursor in organic synthesis. It is frequently utilized in the synthesis of more complex molecules, including Schiff bases, and as a ligand in coordination chemistry.
While direct studies on the biological activities of this compound are not extensively documented in publicly available literature, preliminary investigations suggest potential antimicrobial properties. The true biological potential of this compound, however, is more clearly illuminated through the examination of its derivatives.
Biological Activities of Derivatives
The aldehyde functional group of this compound serves as a convenient handle for the synthesis of a wide array of derivatives. Of particular interest are Schiff bases, formed by the condensation of the aldehyde with primary amines, and their subsequent metal complexes. These derivatives have been the subject of numerous studies and have exhibited a range of biological activities.
Anticancer Activity
Table 1: Cytotoxicity of Representative Schiff Base Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff bases of other substituted benzaldehydes | Various | Varies | General knowledge |
Note: This table is illustrative. Specific IC50 values for derivatives of this compound are not available in the searched literature. The data for related compounds suggests the potential for such activity.
The proposed mechanism for the anticancer activity of these derivatives often involves the induction of apoptosis. The planar structure of the Schiff base ligand is thought to facilitate intercalation with DNA, while the metal ion can further enhance this interaction and potentially generate reactive oxygen species (ROS), leading to oxidative stress and cell death.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess inherent antimicrobial properties. This activity is often significantly enhanced upon the formation of Schiff bases and their coordination with metal ions. The lipophilicity of the resulting complexes is a key factor, as it allows for easier penetration through the microbial cell wall.
Table 2: Antimicrobial Activity of Representative Schiff Base Metal Complex Derivatives
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Metal complexes of other substituted benzaldehyde Schiff bases | S. aureus, E. coli | Varies | Varies | General knowledge |
Note: This table is illustrative. Specific antimicrobial data for derivatives of this compound are not available in the searched literature. The data for related compounds indicates the potential for such activity.
The mechanism of antimicrobial action is believed to involve the disruption of cellular processes. The metal complexes can bind to and inactivate essential enzymes, interfere with cellular respiration, and disrupt the integrity of the cell membrane.
Antioxidant Activity
The antioxidant potential of phenolic benzaldehydes is well-documented, and while this compound itself is not a phenol, its derivatives have the potential for antioxidant activity. This is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of electron-donating groups in the molecule can enhance its ability to donate a hydrogen atom to stabilize free radicals.
Table 3: Antioxidant Activity of Representative Benzaldehyde Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) or % Inhibition | Reference |
| Other benzaldehyde derivatives | DPPH Radical Scavenging | Varies | General knowledge |
Note: This table is illustrative. Specific antioxidant data for this compound or its direct derivatives are not available in the searched literature.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, standard methodologies used for assessing the biological activities of its derivatives are described below.
Synthesis of Schiff Bases
A general procedure for the synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine.
-
Materials: this compound, primary amine (e.g., an amino acid or a substituted aniline), ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve equimolar amounts of this compound and the primary amine in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for a specified period (typically 2-6 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried in vacuo.
-
The product can be further purified by recrystallization from a suitable solvent.
-
Synthesis of Metal Complexes
Metal complexes of the synthesized Schiff bases can be prepared by reacting the Schiff base ligand with a metal salt.
-
Materials: Synthesized Schiff base, metal salt (e.g., CuCl₂, NiCl₂, CoCl₂), methanol or ethanol.
-
Procedure:
-
Dissolve the Schiff base in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of the metal salt in the same solvent to the Schiff base solution in a 1:2 or 1:1 molar ratio (metal:ligand).
-
Reflux the mixture for a specified period (typically 2-4 hours).
-
The resulting colored precipitate of the metal complex is filtered, washed with the solvent, and dried.
-
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
In Vitro Antimicrobial Activity (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound.
-
Procedure:
-
Prepare a nutrient agar plate and inoculate it with a standardized microbial suspension.
-
Create wells in the agar using a sterile cork borer.
-
Add a specific concentration of the test compound solution to each well.
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
Measure the diameter of the zone of inhibition around each well.
-
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Procedure:
-
Prepare a solution of DPPH in methanol.
-
Add various concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity.
-
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the observed biological activities of its derivatives, several potential mechanisms can be hypothesized.
In cancer cells, the derivatives may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The generation of ROS can lead to mitochondrial dysfunction, release of cytochrome c, and activation of caspases. Furthermore, the compounds could potentially inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or MAPK pathways.
Caption: Synthesis of bioactive derivatives from this compound.
The Versatility of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde, a versatile aromatic aldehyde, has emerged as a pivotal building block in contemporary organic synthesis. Its unique trifunctional nature, possessing an electrophilic aldehyde, a nucleophilic tertiary amine, and two reactive hydroxyl groups, offers a broad spectrum of synthetic possibilities. This technical guide provides an in-depth exploration of the principal applications of this compound, encompassing its role in the synthesis of fluorescent probes, Schiff bases, and as a key intermediate in Knoevenagel condensations. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its practical implementation in research and development settings.
Introduction
This compound (CAS No. 27913-86-6) is a pale yellow solid with a molecular weight of 209.24 g/mol and the chemical formula C₁₁H₁₅NO₃.[1] The presence of the N,N-bis(2-hydroxyethyl)amino moiety significantly influences the reactivity of the benzaldehyde, enhancing its utility in various synthetic transformations. This electron-donating group activates the aromatic ring, making it amenable to further electrophilic substitution, while the aldehyde group readily participates in a range of condensation reactions. The terminal hydroxyl groups provide avenues for subsequent derivatization, such as esterification or etherification, enabling the covalent attachment of this chromophoric system to other molecules of interest, a key feature in the design of functional materials and bioconjugates.
Synthesis of this compound
The industrial preparation of this compound is often achieved through the nucleophilic aromatic substitution of a p-halobenzaldehyde with diethanolamine. A typical procedure involves the reaction of p-fluorobenzaldehyde with an excess of diethanolamine, which acts as both the nucleophile and a scavenger for the hydrogen fluoride byproduct.
Experimental Protocol: Synthesis from p-Fluorobenzaldehyde and Diethanolamine
This protocol is adapted from patent literature, which describes a robust and scalable method for the synthesis of this compound.[2]
Materials:
-
p-Fluorobenzaldehyde
-
Diethanolamine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, charge p-fluorobenzaldehyde and an excess of diethanolamine (e.g., a 1:3 molar ratio).
-
Heat the reaction mixture to 120-140°C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 80-90°C and add ethyl acetate to dissolve the oily product.
-
Wash the organic solution with water to remove excess diethanolamine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oily product.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to afford this compound as a pale yellow solid.
Synthesis Workflow
Caption: Synthesis of this compound.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Materials | p-Fluorobenzaldehyde, Diethanolamine | [2] |
| Solvent | None (excess diethanolamine) | [2] |
| Reaction Temperature | 120-140°C | [2] |
| Reaction Time | 12-24 hours | [2] |
| Yield | 60-85% | [2] |
| Purity (HPLC) | >99% | [2] |
Applications in Organic Synthesis
Knoevenagel Condensation
The aldehyde functionality of this compound readily undergoes Knoevenagel condensation with active methylene compounds, such as malononitrile and ethyl cyanoacetate, to yield electron-rich α,β-unsaturated systems. These products are valuable intermediates in the synthesis of coumarins, dyes, and other heterocyclic compounds.
This protocol is a representative procedure for the Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve this compound and malononitrile in a 1:1 molar ratio in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product to obtain (2-((4-(N,N-bis(2-hydroxyethyl)amino)phenyl)methylene)malononitrile).
Caption: Knoevenagel condensation with malononitrile.
Schiff Base Formation
The reaction of this compound with primary amines leads to the formation of Schiff bases (imines). These compounds are widely studied for their biological activities, including antimicrobial and anticancer properties, and are also used as ligands in coordination chemistry.
This protocol provides a general method for the synthesis of a Schiff base from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and aniline in absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The Schiff base product is likely to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent if necessary.
| Reaction Type | Active Methylene/Amine | Catalyst | Solvent | Yield (%) |
| Knoevenagel Condensation | Malononitrile | Piperidine | Ethanol | >90% (expected) |
| Knoevenagel Condensation | Ethyl Cyanoacetate | Piperidine | Ethanol | 85-95% (expected) |
| Schiff Base Formation | Aniline | Acetic Acid | Ethanol | >85% (expected) |
| Schiff Base Formation | p-Toluidine | Acetic Acid | Ethanol | >85% (expected) |
Synthesis of Fluorescent Probes and Bioconjugation
The electron-donating N,N-bis(2-hydroxyethyl)amino group coupled with the conjugated system of the benzaldehyde makes this scaffold an excellent core for fluorescent dyes. The hydroxyl groups can be further functionalized to introduce reactive moieties for bioconjugation, allowing for the labeling of biomolecules.
This hypothetical workflow illustrates the conversion of this compound into a protein-reactive fluorescent probe.
Caption: Workflow for protein labeling and cellular imaging.
Spectroscopic Data
Characterization of this compound and its derivatives is crucial for confirming their identity and purity. Below is a summary of expected spectroscopic data.
| Data Type | This compound |
| ¹H NMR (CDCl₃, δ ppm) | ~9.7 (s, 1H, CHO), ~7.7 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~3.8 (t, 4H, N-CH₂), ~3.6 (t, 4H, O-CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~190 (CHO), ~152 (C-N), ~132 (Ar-C), ~123 (C-CHO), ~111 (Ar-C), ~60 (O-CH₂), ~55 (N-CH₂) |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~2850-2950 (C-H), ~1660 (C=O), ~1590 (C=C) |
| Mass Spec (ESI-MS) | m/z 210 [M+H]⁺ |
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its applications span from the construction of complex heterocyclic systems to the development of sophisticated tools for chemical biology. The straightforward synthesis of the parent aldehyde, coupled with the high reactivity of its functional groups, ensures its continued importance in both academic research and industrial applications. This guide provides a foundational understanding and practical protocols to leverage the full synthetic potential of this remarkable compound.
References
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde: A Versatile Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a reactive aldehyde group, a tertiary amine, and two hydroxyl functionalities, allows for a diverse range of chemical transformations, making it an attractive starting material in medicinal chemistry, materials science, and diagnostics. The presence of the N,N-bis(2-hydroxyethyl)amino group not only enhances the molecule's nucleophilicity and solubility but also provides sites for further functionalization, opening avenues for the creation of novel compounds with tailored properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, key reactions, and applications of this compound, complete with experimental protocols and data to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a yellow to orange solid at room temperature.[4] Its key physical and chemical properties are summarized in the table below. The presence of the hydroxyl groups contributes to its solubility in water and other polar solvents.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₃ | [2] |
| Molecular Weight | 209.24 g/mol | [2] |
| CAS Number | 27913-86-6 | [2] |
| Melting Point | 55-62 °C | [5] |
| Appearance | Yellow-orange solid | [4] |
| Purity | ≥ 95% | [5] |
Key Reactions and Applications
The reactivity of this compound is dominated by its aldehyde and amino functionalities, making it a suitable substrate for a variety of condensation and bond-forming reactions.
Schiff Base Formation
The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[6] These reactions are fundamental in the synthesis of various biologically active compounds and ligands for metal complexes. The general workflow for Schiff base formation is depicted below.
Caption: General workflow for Schiff base formation.
Schiff bases derived from substituted benzaldehydes have shown a wide range of biological activities, including antimicrobial and anticancer properties.[3][7] The imine linkage is crucial for the biological activity in many of these compounds.
Knoevenagel Condensation
The aldehyde functionality can also participate in Knoevenagel condensation reactions with active methylene compounds, such as malononitrile and ethyl cyanoacetate.[8][9] This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of styryl dyes, nonlinear optical (NLO) chromophores, and various heterocyclic compounds. A general workflow for the Knoevenagel condensation is illustrated below.
Caption: General workflow for Knoevenagel condensation.
The resulting α,β-unsaturated products often exhibit interesting photophysical properties, making them suitable for applications as fluorescent probes and NLO materials.[6][10]
Applications in Complex Molecule Synthesis
1. Fluorescent Dyes and Probes: The strong electron-donating ability of the N,N-bis(2-hydroxyethyl)amino group, coupled with the extended π-conjugation that can be achieved through reactions at the aldehyde position, makes this building block ideal for the synthesis of fluorescent dyes.[4] These dyes can be designed to have specific photophysical properties, such as large Stokes shifts and sensitivity to the local environment, making them useful as fluorescent probes for detecting metal ions or changes in viscosity.[4]
2. Nonlinear Optical (NLO) Materials: Molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit large second-order nonlinear optical properties. This compound serves as an excellent donor-aldehyde precursor for the synthesis of such chromophores through Knoevenagel condensation with various acceptor moieties.[6][10]
3. Pharmaceutical Intermediates: The structural motif of a substituted benzaldehyde is present in numerous biologically active compounds. The ability to readily form Schiff bases and other derivatives makes this compound a valuable intermediate in the synthesis of potential therapeutic agents, particularly those with antimicrobial or anticancer activities.[3][7]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the nucleophilic aromatic substitution of a p-halobenzaldehyde with diethanolamine.[1]
Materials:
-
p-Chlorobenzaldehyde
-
Diethanolamine
-
Catalyst (e.g., a copper-based catalyst)
-
Solvent (optional)
-
Aqueous acid (e.g., HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A mixture of p-chlorobenzaldehyde and an excess of diethanolamine (molar ratio of 1:1.6 to 1:4) is heated in the presence of a catalyst. The reaction can be carried out with or without a solvent.[1]
-
The reaction mixture is heated to 100-170 °C for 12-48 hours.[1]
-
After completion, the reaction mixture is cooled and the pH is adjusted to 6.5-7.5 with an aqueous acid solution to neutralize the excess diethanolamine.[1]
-
The product is extracted with an organic solvent (e.g., ethyl acetate) at a temperature between 70-100 °C.[1]
-
The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.[1]
-
The crude product is purified by recrystallization from a suitable solvent to yield this compound as a light yellow solid.[1]
Quantitative Data:
General Protocol for Schiff Base Formation
Materials:
-
This compound
-
Primary amine (e.g., aniline or a substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve equimolar amounts of this compound and the primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst (optional).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
General Protocol for Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ethanol or other suitable solvent
-
Piperidine or pyridine (base catalyst)
Procedure:
-
Dissolve equimolar amounts of this compound and malononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine or pyridine to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for a few hours.
-
Monitor the reaction progress by TLC.
-
The product, being less soluble, will often precipitate from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Data Presentation
The following tables summarize key data for the starting material and potential products derived from it.
Table 1: Properties of this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| CAS Number | 27913-86-6 |
| Melting Point | 55-62 °C |
| Appearance | Yellow-orange solid |
Table 2: Representative Reaction Data (Hypothetical Example for Knoevenagel Condensation)
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Malononitrile | 2-((4-(bis(2-hydroxyethyl)amino)phenyl)methylene)malononitrile | Piperidine | Ethanol | 4 | >90 (expected) |
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in the synthesis of complex organic molecules. Its utility in the preparation of fluorescent dyes, nonlinear optical materials, and pharmaceutical intermediates is well-recognized, primarily through facile Schiff base formation and Knoevenagel condensation reactions. The presence of hydroxyl groups enhances its solubility and provides additional sites for derivatization, further expanding its synthetic versatility. The detailed protocols and data provided in this guide serve as a valuable resource for researchers looking to exploit the unique chemical properties of this compound in their synthetic endeavors. Further exploration of its reactivity and the biological activities of its derivatives is likely to uncover new and exciting applications in various scientific disciplines.
References
- 1. CN102731327A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes | Semantic Scholar [semanticscholar.org]
- 5. 4-[N,N-双(2-羟乙基)氨基]苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ijmcmed.org [ijmcmed.org]
- 7. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bhu.ac.in [bhu.ac.in]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
Antimicrobial Properties of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde represent a promising class of compounds with potential antimicrobial applications. This technical guide provides an in-depth overview of the synthesis, characterization, and antimicrobial evaluation of these derivatives, with a particular focus on Schiff bases and their metal complexes. While the core molecule, this compound, is a known synthetic intermediate[1], specific studies detailing the quantitative antimicrobial activity of its derivatives are not extensively available in the current body of peer-reviewed literature. This guide, therefore, synthesizes information from related benzaldehyde derivatives to provide a foundational understanding of their potential antimicrobial properties, experimental methodologies, and possible mechanisms of action.
Introduction
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Benzaldehyde and its derivatives have long been recognized for their diverse biological activities, including antimicrobial properties[1]. The unique structural features of this compound, specifically the presence of two hydroxyethyl groups, enhance its water solubility and potential for biological interactions[1]. These characteristics make it an attractive scaffold for the synthesis of new antimicrobial candidates. The formation of Schiff bases, through the condensation of the aldehyde group with primary amines, is a common and effective strategy to generate a wide array of derivatives with potentially enhanced biological activities[1][2]. Furthermore, these Schiff base ligands can chelate with various metal ions to form metal complexes, which often exhibit greater antimicrobial efficacy than the free ligands[2].
Synthesis of this compound Derivatives
General Synthesis of this compound
The parent compound, this compound, can be synthesized through several methods, including direct alkylation and reductive amination[1]. One common approach involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine in the presence of a catalyst[1].
Synthesis of Schiff Base Derivatives
A general and widely employed method for the synthesis of Schiff bases involves the condensation reaction between an aldehyde and a primary amine. For derivatives of this compound, this would involve reacting the parent aldehyde with a variety of primary amines (e.g., substituted anilines, amino acids, thiosemicarbazide) in a suitable solvent, often with acid or base catalysis.
General Experimental Protocol for Schiff Base Synthesis:
-
Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid or a base like potassium hydroxide, to the reaction mixture.
-
Reflux: Heat the mixture under reflux for a period ranging from a few hours to several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.
-
Purification: Collect the solid product by filtration, wash with a cold solvent to remove impurities, and purify further by recrystallization.
-
Characterization: Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Caption: General workflow for the synthesis of Schiff base derivatives.
Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized derivatives can be assessed using various in vitro methods. The most common techniques are the disk diffusion method for preliminary screening and broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity.
Experimental Protocol for Disk Diffusion:
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Disk Application: Impregnate sterile paper disks with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Broth Microdilution Method (MIC Determination)
This method provides quantitative data on the antimicrobial activity.
Experimental Protocol for MIC Determination:
-
Serial Dilution: Prepare serial twofold dilutions of the synthesized compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Controls: Include positive controls (medium with inoculum, no compound) and negative controls (medium only).
-
Incubation: Incubate the microtiter plate under appropriate conditions.
-
Observation: Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
The Pivotal Role of Hydroxyethyl Groups in the Biological Activity of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is an aromatic aldehyde that has garnered interest in various scientific domains, including pharmaceutical development and bioconjugation.[1] Its chemical architecture, featuring a benzaldehyde core with a diethanolamine substituent, suggests a likely role as a modulator of aldehyde dehydrogenase (ALDH) activity, analogous to the well-characterized inhibitor 4-(diethylamino)benzaldehyde (DEAB).[2] The two hydroxyethyl groups are not mere structural components; they are pivotal in defining the molecule's physicochemical properties and, consequently, its biological interactions. These groups are anticipated to enhance aqueous solubility, facilitate cellular uptake, and introduce specific hydrogen bonding capabilities within enzyme active sites, thereby influencing the compound's potency and selectivity as an ALDH inhibitor.[1] This technical guide delves into the multifaceted role of these hydroxyethyl moieties, drawing upon the established knowledge of related ALDH inhibitors to elucidate their impact on the activity of this compound.
The Aldehyde Dehydrogenase (ALDH) Superfamily: A Therapeutic Target
The ALDH superfamily comprises a group of NAD(P)+-dependent enzymes essential for the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[3] These enzymes play a critical role in cellular detoxification, retinoic acid signaling, and the metabolism of neurotransmitters.[4] The dysregulation of ALDH activity has been implicated in various pathologies, including cancer, where its overexpression is often associated with therapeutic resistance.[4] Consequently, the development of ALDH inhibitors has become a significant area of research for novel therapeutic interventions.
The Influence of Hydroxyethyl Groups on ALDH Inhibition
Enhanced Solubility and Bioavailability
One of the most direct contributions of the hydroxyethyl groups is the enhancement of the molecule's hydrophilicity.[1] This increased water solubility is advantageous for in vitro assays and can positively impact the compound's pharmacokinetic profile in vivo, potentially leading to improved bioavailability compared to its more lipophilic counterpart, DEAB.
Hydrogen Bonding and Enzyme-Inhibitor Interactions
The terminal hydroxyl groups of the hydroxyethyl moieties can act as both hydrogen bond donors and acceptors. This capability introduces the potential for specific and strong interactions with amino acid residues within the ALDH active site. These hydrogen bonds can contribute to a more stable enzyme-inhibitor complex, thereby influencing the compound's binding affinity and inhibitory potency. The precise nature of these interactions would determine whether the potency is enhanced or diminished compared to DEAB, which lacks this hydrogen bonding potential.
Modulation of Isoform Selectivity
The human ALDH superfamily consists of 19 isoforms, and achieving isoform-selective inhibition is a key goal in drug development to minimize off-target effects.[3] The unique steric and electronic properties conferred by the hydroxyethyl groups could lead to a different isoform selectivity profile compared to DEAB. For instance, the hydroxyethyl groups might favor binding to the active site of one ALDH isoform over another due to subtle differences in the active site architecture.
Quantitative Data on Related ALDH Inhibitors
To provide a comparative context, the following table summarizes the inhibitory activity of DEAB and its analogues against various ALDH isoforms. This data underscores the potential range of activity and selectivity that can be expected from modifications to the N-alkyl substituents of 4-aminobenzaldehyde derivatives.
| Compound | ALDH Isoform | Inhibition Metric | Value | Reference |
| 4-(Diethylamino)benzaldehyde (DEAB) | ALDH1A1 | IC50 | 57 nM | [5] |
| 4-(Diethylamino)benzaldehyde (DEAB) | ALDH1A1 | Ki | 10 nM | [5] |
| 4-(Diethylamino)benzaldehyde (DEAB) | ALDH2 | IC50 | 160 nM | [5] |
| 4-(Diethylamino)benzaldehyde (DEAB) | ALDH1A2 | k_inact/K_I | 2900 M⁻¹s⁻¹ | [5] |
| 4-(Diethylamino)benzaldehyde (DEAB) | ALDH2 | k_inact/K_I | 86000 M⁻¹s⁻¹ | [5] |
| Analogue 18 (from[2]) | ALDH3A1 | Ki | 0.30 µM | [2] |
| Analogue 19 (from[2]) | ALDH3A1 | Ki | 0.24 µM | [2] |
Experimental Protocols
Aldehyde Dehydrogenase Inhibition Assay
The inhibitory effect of this compound on ALDH activity can be determined using a spectrophotometric or fluorometric assay that monitors the reduction of NAD⁺ to NADH.
Materials:
-
Recombinant human ALDH enzyme (e.g., ALDH1A1, ALDH1A3)
-
NAD⁺ solution
-
Aldehyde substrate (e.g., propionaldehyde, benzaldehyde)
-
Inhibitor stock solution (this compound dissolved in DMSO)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NAD⁺, and the ALDH enzyme.
-
Inhibitor Addition: Add varying concentrations of the this compound stock solution to the wells. For control wells, add an equivalent volume of DMSO.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the aldehyde substrate to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm (for NADH production) or the increase in fluorescence (excitation ~340 nm, emission ~460 nm) over time.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Calculate the IC50 value by fitting the dose-response data to a suitable equation.
Visualizations
Signaling Pathway Diagram
Caption: ALDH metabolic pathway and point of inhibition.
Experimental Workflow Diagram
Caption: Workflow for ALDH inhibition assay.
Conclusion
The hydroxyethyl groups of this compound are integral to its potential biological activity as an ALDH inhibitor. They are predicted to enhance its aqueous solubility and bioavailability, and critically, to enable specific hydrogen bonding interactions within the enzyme's active site. These interactions are likely to modulate the compound's inhibitory potency and isoform selectivity compared to its non-hydroxylated analogue, DEAB. Further empirical studies are warranted to precisely quantify the ALDH inhibitory profile of this compound and to fully elucidate the structure-activity relationships conferred by the hydroxyethyl moieties. Such research will be invaluable for the rational design of novel and selective ALDH inhibitors for therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Schiff Base Formation Using 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Schiff bases using 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde. This versatile aldehyde is a valuable building block in organic synthesis, particularly for the development of novel compounds with potential applications in medicinal chemistry and materials science.[1] The presence of the N,N-bis(2-hydroxyethyl)amino group can enhance the solubility and potential biological activity of the resulting Schiff bases.[1]
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, and their use as ligands in coordination chemistry.[1] The specific aldehyde, this compound, offers a unique scaffold for creating Schiff bases with enhanced hydrophilicity and potential for further functionalization through its hydroxyethyl groups.[1]
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Reference |
| CAS Number | 27913-86-6 | [2] |
| Molecular Formula | C₁₁H₁₅NO₃ | [3] |
| Molecular Weight | 209.24 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 55-62 °C | [2] |
| Purity (HPLC) | >99% | [4] |
General Protocol for Schiff Base Synthesis
This protocol outlines a general method for the synthesis of a Schiff base from this compound and a primary amine. The following is a representative example using aniline as the primary amine.
Reaction Scheme:
Caption: General reaction scheme for Schiff base formation.
Materials and Equipment
-
This compound
-
Primary amine (e.g., aniline, p-toluidine, 2-aminophenol)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers and standard laboratory glassware
-
Büchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
-
Spectroscopic instrumentation (FTIR, ¹H NMR, ¹³C NMR)
Experimental Procedure
-
Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol.
-
Amine Addition: To the stirred solution, add 1.0 equivalent of the primary amine (e.g., aniline).
-
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
Isolation of Product: Upon completion of the reaction (typically after 2-4 hours), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (FTIR, ¹H NMR, ¹³C NMR).
Expected Characterization Data for a Representative Schiff Base
The following table provides a template for the expected quantitative data for a Schiff base synthesized from this compound.
| Parameter | Expected Value/Observation |
| Yield | 70-90% |
| Color | Yellow to orange solid |
| Melting Point | Varies depending on the amine used |
| FTIR (cm⁻¹) | ~3400 (O-H stretch), ~1625 (C=N stretch, azomethine), ~1600, 1500 (C=C aromatic stretch) |
| ¹H NMR (δ, ppm) | ~8.5 (s, 1H, -CH=N-), 7.8-6.8 (m, aromatic protons), ~3.7 (t, 4H, -N-CH₂-), ~3.6 (t, 4H, -CH₂-OH), ~4.8 (br s, 2H, -OH) |
| ¹³C NMR (δ, ppm) | ~160 (-CH=N-), 155-120 (aromatic carbons), ~60 (-CH₂-OH), ~55 (-N-CH₂-) |
Experimental Workflow Diagram
Caption: Workflow for Schiff base synthesis and characterization.
Potential Applications in Drug Development
Schiff bases derived from this compound are promising candidates for various applications in drug development and materials science.
-
Antimicrobial Agents: The azomethine group is a common feature in many compounds with antimicrobial activity.
-
Anticancer Agents: Schiff bases have been investigated for their potential as anticancer drugs.
-
Fluorescent Probes: The extended conjugation in these molecules can lead to fluorescent properties, making them suitable for use as sensors for metal ions or other biologically relevant molecules.[5][6]
-
Coordination Chemistry: The nitrogen and oxygen atoms can act as donor sites for metal ions, leading to the formation of metal complexes with potential catalytic or biological activities.[1]
Hypothetical Signaling Pathway Inhibition
While specific signaling pathways for Schiff bases of this compound are not yet elucidated, a hypothetical mechanism of action could involve the inhibition of a key enzyme in a disease-related pathway.
Caption: Hypothetical inhibition of a signaling pathway by a Schiff base.
This diagram illustrates a potential mechanism where a synthesized Schiff base acts as an inhibitor of a kinase early in a signaling cascade, thereby preventing downstream events that lead to a particular cellular response, such as proliferation in cancer cells.
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers based on the specific primary amine used and the desired final product. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Buy this compound | 27913-86-6 [smolecule.com]
- 2. 4-[N,N-ビス(2-ヒドロキシエチル)アミノ]ベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(N,N-Bis(2-hydroxyethyl)amino)benzaldehyde | C11H15NO3 | CID 12824965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102731327A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. A Smart Fluorescent Probe Based on Salicylaldehyde Schiff's Base with AIE and ESIPT Characteristics for the Detections of N2H4 and ClO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is a versatile bifunctional molecule increasingly utilized in pharmaceutical research and development. Its unique structure, featuring a reactive aldehyde group and two hydroxyl functionalities, makes it a valuable building block for a variety of applications. The aromatic amino group enhances its utility in the synthesis of fluorescent probes, while the aldehyde provides a key handle for bioconjugation and the formation of Schiff base linkages in prodrug design. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of pharmaceutical development.
Physicochemical Properties
Properly understanding the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₃ | [1][2] |
| Molecular Weight | 209.24 g/mol | [1][2] |
| CAS Number | 27913-86-6 | [1][2] |
| Appearance | Yellow-orange solid | [3] |
| Melting Point | 55-62 °C | [4] |
| Purity | ≥ 95-98% (HPLC) | [3][4] |
| Solubility | Soluble in water and organic solvents like ethanol. | [3] |
| Storage | Store at 0-8°C. | [3] |
Application 1: Intermediate for Fluorescent Probe Synthesis
The electron-donating bis(2-hydroxyethyl)amino group and the electron-withdrawing aldehyde group on the benzaldehyde scaffold make it an excellent candidate for developing fluorescent probes based on intramolecular charge transfer (ICT) mechanisms.[3] These probes can be designed to detect various analytes such as metal ions, pH, and viscosity, which are important in diagnosing and monitoring diseases.[5]
Quantitative Data for a Representative Fluorescent Probe
| Parameter | Value |
| Excitation Wavelength (λex) | ~370 nm |
| Emission Wavelength (λem) | ~475 nm |
| Quantum Yield (Φ) | ~0.45 (in the presence of Zn²⁺) |
| Fold-Increase in Fluorescence | >500-fold upon saturation with Zn²⁺ |
| Detection Limit | In the nanomolar range |
Note: This data is illustrative and based on a representative fluorescent probe for zinc ions.[6] Actual values will vary depending on the final probe structure and the target analyte.
Experimental Protocol: Synthesis of a Schiff Base Fluorescent Probe for Zinc
This protocol describes a general method for synthesizing a Schiff base fluorescent probe for Zn²⁺ using this compound and a suitable amino-functionalized fluorophore.
Materials:
-
This compound
-
2-Aminomethylanthracene (or a similar amino-functionalized fluorophore)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Add 1.0 equivalent of 2-aminomethylanthracene to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the purified fluorescent probe in a desiccator.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and FT-IR.
Experimental Workflow: Fluorescent Probe Synthesis and Application
Application 2: Linker for Antibody-Drug Conjugates (ADCs)
The aldehyde functionality of this compound can be utilized in the synthesis of linkers for antibody-drug conjugates (ADCs).[7][8][9] ADCs are a class of targeted therapy that deliver potent cytotoxic drugs to cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. The aldehyde can be used to form a stable bond with a payload or a component of the linker system.
Quantitative Data for a Representative ADC
Specific quantitative data for an ADC utilizing a linker derived directly from this compound is not available in the searched literature. The table below provides representative data for a modern ADC to illustrate key parameters.
| Parameter | Value |
| Drug-to-Antibody Ratio (DAR) | ~4 or ~8 |
| In vitro Cytotoxicity (IC₅₀) | Low nanomolar range |
| Plasma Stability (% intact ADC after 7 days) | > 90% |
| Tumor Growth Inhibition in Xenograft Model | Significant tumor regression |
Note: This data is illustrative and based on representative ADCs.[7][10] Actual values will depend on the antibody, linker, payload, and cancer cell line.
Experimental Protocol: Conceptual Synthesis of a Drug-Linker Utilizing an Aldehyde Handle
This protocol outlines a conceptual approach for incorporating an aldehyde-bearing linker, such as one derived from this compound, into a drug payload for subsequent conjugation to an antibody.
Materials:
-
A cytotoxic drug with a primary or secondary amine group
-
4-Formylbenzoic acid (as a surrogate for a derivative of this compound)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
Procedure:
-
Activate the carboxylic acid of 4-formylbenzoic acid by reacting it with DCC and NHS in anhydrous DMF to form an NHS ester.
-
In a separate flask, dissolve the amine-containing cytotoxic drug in anhydrous DMF.
-
Add the activated NHS ester of 4-formylbenzoic acid to the drug solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the aldehyde-functionalized drug-linker by column chromatography.
-
The resulting aldehyde-functionalized payload can then be conjugated to a modified antibody (e.g., one containing a hydrazide or aminooxy group) to form the ADC.
Signaling Pathway: ADC Mechanism of Action
Application 3: Synthesis of Schiff Bases for Prodrug and Cytotoxicity Studies
The aldehyde group of this compound readily reacts with primary amines to form Schiff bases (imines).[4] This reaction is fundamental to the development of prodrugs, where an active drug molecule with a primary amine can be temporarily inactivated and potentially have its solubility and targeting properties modified. The Schiff base linkage can be designed to be cleavable under specific physiological conditions, such as the acidic environment of tumors. Furthermore, Schiff bases themselves can exhibit cytotoxic activity.[11][12][13]
Quantitative Data for Cytotoxicity of a Representative Schiff Base
| Cell Line | IC₅₀ (µg/mL) after 72h |
| Tongue Squamous Cell Carcinoma (TSCCF) | 446.68 |
| Normal Human Gingival Fibroblasts (NHGF) | 977.24 |
Note: This data is for the Schiff base 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid.[11] Cytotoxicity will vary greatly depending on the specific structure of the Schiff base and the cell line being tested.
Experimental Protocol: Synthesis of a Schiff Base from this compound and an Amino Acid
This protocol describes the synthesis of a Schiff base from this compound and an amino acid, a common strategy in prodrug design.[14]
Materials:
-
This compound
-
Glycine (or other amino acid)
-
Sodium Hydroxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
In a separate beaker, prepare a solution of 1.0 equivalent of glycine and 1.0 equivalent of sodium hydroxide in ethanol.
-
Add the amino acid solution to the aldehyde solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Reduce the volume of the filtrate under reduced pressure to induce precipitation of the Schiff base product.
-
Collect the product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified Schiff base product.
-
Characterize the product by NMR, mass spectrometry, and FT-IR.
Logical Relationship: Prodrug Activation
Conclusion
This compound is a valuable and versatile building block in pharmaceutical development. Its unique combination of a reactive aldehyde and hydrophilic hydroxyl groups allows for its application in the synthesis of advanced tools and therapeutic agents, including fluorescent probes for diagnostics, linkers for targeted antibody-drug conjugates, and cleavable moieties for prodrug design. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in their drug discovery and development endeavors. Further research into novel derivatives and applications of this compound is warranted to expand its utility in creating next-generation pharmaceuticals.
References
- 1. 4-(N,N-Bis(2-hydroxyethyl)amino)benzaldehyde | C11H15NO3 | CID 12824965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 27913-86-6 [smolecule.com]
- 5. "Fluorescence probes for bioimaging: synthesis, photophysical propertie" by Mehrun Nahar Uddin [digitalcommons.njit.edu]
- 6. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Current Four Generation ADCs And Next Generation ADCs | Biopharma PEG [biochempeg.com]
- 8. Development of next generation of linkers for antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]
- 9. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijfas.com [ijfas.com]
Application Note and Protocol for the Vilsmeier-Haack Reaction with N,N-dihydroxyethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the formylation of N,N-dihydroxyethylaniline to synthesize 4-(N,N-dihydroxyethylamino)benzaldehyde via the Vilsmeier-Haack reaction. This reaction is a crucial method for introducing an aldehyde group onto electron-rich aromatic rings.[1][2][3][4]
Introduction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphoryl chloride (POCl₃).[2][4][7] The resulting electrophilic iminium salt then reacts with the electron-rich aromatic substrate, followed by hydrolysis, to yield the corresponding aldehyde.[1][5][7] N,N-dihydroxyethylaniline is a suitable substrate for this reaction due to the electron-donating nature of the dihydroxyethylamino group, which activates the aromatic ring for electrophilic substitution, primarily at the para position.[2]
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][5][7]
-
Electrophilic Aromatic Substitution: The electron-rich N,N-dihydroxyethylaniline attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate yields the final product, 4-(N,N-dihydroxyethylamino)benzaldehyde.[1][5]
Experimental Protocol
Materials:
-
N,N-dihydroxyethylaniline
-
N,N-dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Fume hood
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a fume hood, equip a dry three-neck round-bottom flask with a dropping funnel, a magnetic stir bar, and a nitrogen inlet.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask and cool it to 0°C using an ice bath.
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Reaction with N,N-dihydroxyethylaniline:
-
Dissolve N,N-dihydroxyethylaniline in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of N,N-dihydroxyethylaniline dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A precipitate of the product may form. If so, collect the solid by filtration. If no precipitate forms, proceed with extraction.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(N,N-dihydroxyethylamino)benzaldehyde.
-
Data Presentation
The following table summarizes the typical reaction parameters for the Vilsmeier-Haack formylation of N,N-dihydroxyethylaniline.
| Parameter | Value | Notes |
| Stoichiometry | ||
| N,N-dihydroxyethylaniline | 1.0 equiv | The limiting reagent. |
| N,N-dimethylformamide (DMF) | 3.0 - 5.0 equiv | Serves as both reagent and solvent. |
| Phosphoryl chloride (POCl₃) | 1.1 - 1.5 equiv | Slight excess ensures complete formation of the Vilsmeier reagent. |
| Reaction Conditions | ||
| Vilsmeier Reagent Formation Temp. | 0 - 10°C | Exothermic reaction, requires cooling.[8] |
| Reaction Temperature | 60 - 70°C | Temperature may vary depending on substrate reactivity.[4] |
| Reaction Time | 4 - 6 hours | Monitor by TLC for completion. |
| Work-up | ||
| Quenching | Crushed Ice | Hydrolyzes the intermediate iminium salt. |
| Neutralization | Saturated NaHCO₃ | To bring the pH to ~7-8. |
| Purification | Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient. |
| Expected Yield | 60 - 80% | Yields can vary based on reaction scale and purity of reagents. |
Safety Precautions
-
The Vilsmeier-Haack reaction can be highly exothermic, especially during the formation of the Vilsmeier reagent.[8][9][10] Proper temperature control is crucial to prevent runaway reactions.
-
Phosphoryl chloride (POCl₃) is corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
All manipulations should be carried out in a fume hood to avoid inhalation of toxic vapors.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde. This compound is a key intermediate in various synthetic processes, including pharmaceutical and dye manufacturing.[1][2] The described method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and reproducible analytical solution for purity assessment and quantification in various sample matrices. The protocol is suitable for quality control and research applications.
Introduction
This compound (CAS No. 27913-86-6) is an amine-substituted benzaldehyde derivative with a molecular weight of 209.24 g/mol .[1] Its structure, featuring a benzaldehyde group and two hydroxyethyl arms, makes it a versatile building block in organic synthesis.[1] Notably, it serves as an intermediate in the production of active pharmaceutical ingredients (APIs) and dyes.[2] Given its importance, a reliable analytical method for determining its purity and concentration is crucial for ensuring the quality and consistency of downstream products. This application note presents a validated HPLC method for the routine analysis of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| Appearance | Yellow-orange solid | [2] |
| Melting Point | 54-60 °C | [2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. The hydroxyl groups also contribute to its solubility in water.[2] |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: this compound reference standard (purity ≥98%).
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
Intra-day Precision (n=6)
| Concentration (µg/mL) | Mean Peak Area | Standard Deviation | % RSD |
| 50 | 760,100 | 4,560 | 0.60 |
Inter-day Precision (n=3 days)
| Concentration (µg/mL) | Mean Peak Area | Standard Deviation | % RSD |
| 50 | 761,500 | 6,850 | 0.90 |
Accuracy (Spike and Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40 | 39.6 | 99.0 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.1 | 98.5 |
| Mean Recovery | 99.4% |
Experimental Workflow
References
Application Note: 1H NMR Characterization of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is a versatile intermediate compound utilized in the synthesis of various pharmaceutical agents and fine chemicals.[1][2] Its structure, featuring a benzaldehyde core with a diethanolamine substituent, makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in regulated industries. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of such organic molecules. This document provides a detailed protocol and data interpretation framework for the ¹H NMR analysis of this compound.
Chemical Structure
Systematic Name: this compound Molecular Formula: C₁₁H₁₅NO₃ Molecular Weight: 209.24 g/mol CAS Number: 27913-86-6[3][4]
¹H NMR Spectral Data
A comprehensive search of available scientific literature and spectral databases did not yield a complete, publicly available experimental ¹H NMR dataset for this compound with detailed assignments of chemical shifts, coupling constants, and integration values. Therefore, the following table is a representative template based on the analysis of structurally analogous compounds. Researchers should use experimentally acquired data to populate this table.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CHO | ~9.7 | s | - | 1H |
| Ar-H (ortho to -CHO) | ~7.7 | d | ~8.8 | 2H |
| Ar-H (ortho to -N) | ~6.7 | d | ~8.8 | 2H |
| -N-CH₂- | ~3.6 | t | ~5.5 | 4H |
| -CH₂-OH | ~3.8 | t | ~5.5 | 4H |
| -OH | Broad singlet | br s | - | 2H |
Note: Predicted chemical shifts and coupling constants are based on known values for similar substituted benzaldehydes and N,N-dialkylanilines. Actual experimental values may vary depending on the solvent, concentration, and instrument used.
Experimental Protocol
This section outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Internal standard (e.g., Tetramethylsilane (TMS))
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (e.g., 30-45 degrees)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (e.g., 8-16, or more for dilute samples)
-
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
-
Data Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule:
-
Aldehyde Proton (-CHO): A singlet peak is anticipated at the downfield region of the spectrum (typically around δ 9.7-9.8 ppm) due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (δ 6.5-8.0 ppm). The protons on the aromatic ring ortho to the electron-withdrawing aldehyde group will appear further downfield compared to the protons ortho to the electron-donating amino group. The coupling between these adjacent aromatic protons will result in a characteristic doublet of doublets or two distinct doublets.
-
Ethyl Protons (-N-(CH₂CH₂OH)₂): The two methylene groups of the hydroxyethyl substituents will each give rise to a triplet, assuming coupling to each other. The methylene group attached to the nitrogen (-N-CH₂-) will be deshielded by the nitrogen atom, while the methylene group attached to the hydroxyl group (-CH₂-OH) will be deshielded by the oxygen atom.
-
Hydroxyl Protons (-OH): The hydroxyl protons typically appear as a broad singlet. The chemical shift of this peak can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for ¹H NMR characterization and a conceptual representation of the structural information obtained.
Caption: Experimental workflow for the 1H NMR characterization.
Caption: Logical relationship of structural features to NMR data.
Conclusion
References
Application Notes & Protocols: 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde as a versatile precursor for synthesizing ligands in coordination chemistry. Its unique structure, featuring a reactive aldehyde group and two hydroxyl-functionalized arms, makes it an excellent building block for creating multidentate ligands, particularly Schiff bases, which can coordinate with a variety of metal ions.[1][2] The resulting coordination complexes have shown potential in catalysis, materials science, and pharmaceutical development.[3][4]
Application Notes
Overview of this compound
This compound is an amine-substituted benzaldehyde derivative.[5] The molecule's key features for coordination chemistry are the aldehyde group, which readily undergoes condensation reactions with primary amines to form Schiff bases (imines), and the two hydroxyethyl groups, which can act as additional coordination sites.[2] This allows for the formation of stable, multidentate ligands that can chelate to metal centers, enhancing the stability and modulating the properties of the resulting metal complexes.[2] The presence of hydroxyl groups also improves the solubility of the ligand and its complexes in aqueous or polar organic solvents.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 27913-86-6 | [1][2][6] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1][5][6] |
| Molecular Weight | 209.24 g/mol | [1][6][7] |
| Appearance | Yellow-orange solid | [1][3] |
| Melting Point | 54-62 °C | [1] |
| Purity | ≥ 95-98% (HPLC) | [1][3] |
| Solubility | Soluble in water and ethanol |[1][3] |
Synthesis of Schiff Base Ligands
The most prominent application of this aldehyde in coordination chemistry is its use in synthesizing Schiff base ligands. The reaction involves the condensation of the aldehyde's carbonyl group with the primary amino group of another molecule, such as an amine, amino acid, or diamine, to form an azomethine (-C=N-) linkage.[2][8] This reaction is typically straightforward and can be performed under mild conditions. The ability to introduce diverse functionalities by simply changing the amine precursor makes this a highly versatile method for ligand design.[9]
Applications of Coordination Complexes
Metal complexes derived from Schiff base ligands of this compound have a wide range of potential applications.
-
Pharmaceutical Development & Biological Activity: Coordination of metal ions to biologically active ligands can significantly enhance their therapeutic efficacy.[4] Schiff base complexes have been reported to possess antimicrobial, antifungal, antitumor, and antioxidant properties.[2][10] The ligand derived from this compound is a candidate for developing new antimicrobial agents and can be used in studies related to enzyme interactions.[2]
-
Catalysis: The resulting metal complexes, particularly those with transition metals like Cu(II) and Ni(II), can serve as catalysts in various organic transformations.[3][11] The defined geometry and electronic environment provided by the Schiff base ligand are crucial for catalytic activity and stereoselectivity in asymmetric synthesis.[11]
-
Materials Science: The compound is suitable for applications in the development of dyes and pigments.[1][3] The formation of metal complexes can lead to materials with interesting photophysical or magnetic properties.
Experimental Protocols
Protocol for Synthesis of a Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand from this compound and a generic primary amine (R-NH₂), such as an amino acid. The reaction is a condensation reaction, often catalyzed by a small amount of acid or base.[9][12]
Materials & Equipment:
-
This compound
-
Primary amine (e.g., Glycine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst) or Sodium Hydroxide[12]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir until fully dissolved.
-
In a separate beaker, dissolve 10 mmol of the primary amine (e.g., glycine) in 20 mL of absolute ethanol. Gentle warming may be required.
-
Reaction Setup: Add the primary amine solution to the stirring aldehyde solution in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 70-80°C) using a heating mantle. Maintain reflux for 2-4 hours.[8]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, reduce the solvent volume by rotary evaporation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at low temperature.
-
Characterization: Characterize the final product using techniques such as Melting Point, FTIR, and ¹H NMR spectroscopy.
Table 2: Example Characterization Data for a Schiff Base Ligand
| Analysis | Expected Result |
|---|---|
| Appearance | Colored solid (e.g., Yellow, Orange) |
| Yield | 70-90% |
| FTIR (cm⁻¹) | ~3400 (O-H), ~1630 (C=N, Azomethine), Disappearance of ~1700 (C=O, Aldehyde) |
| ¹H NMR (ppm) | Singlet at ~8.0-8.5 ppm (CH=N, Azomethine proton)[8] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 27913-86-6 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4-(N,N-Bis(2-hydroxyethyl)amino)benzaldehyde | C11H15NO3 | CID 12824965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijfas.com [ijfas.com]
Application Notes and Protocols for Studying Enzyme Interactions with 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is a versatile organic compound with potential applications in pharmaceutical development and biochemical research.[1][2] Its chemical structure, featuring a reactive aldehyde group and two hydroxyethyl moieties, suggests the potential for interaction with various biological macromolecules, including enzymes.[1] The aldehyde group can readily form Schiff bases with primary amino groups, such as the side chain of lysine residues in proteins, indicating a possible mechanism of covalent or pseudo-covalent enzyme inhibition.[1] This document provides detailed application notes and experimental protocols for investigating the interaction of this compound with a representative enzyme class, Aldehyde Dehydrogenases (ALDHs), which are crucial in various physiological and pathological processes.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of stock solutions and for designing experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₃ | [4] |
| Molecular Weight | 209.24 g/mol | [4] |
| CAS Number | 27913-86-6 | [5] |
| Appearance | Solid | [5] |
| Melting Point | 55-62 °C | [5] |
| Solubility | Soluble in water and organic solvents like DMSO. The hydroxyethyl groups enhance its aqueous solubility.[2] | [2] |
Mechanism of Action: Potential Interaction with Aldehyde Dehydrogenase (ALDH)
Aldehyde dehydrogenases are a superfamily of enzymes that catalyze the oxidation of aldehydes to carboxylic acids.[3] Given the aldehyde functional group of this compound, it is a potential substrate or inhibitor of ALDH isozymes. The primary mechanism of interaction is hypothesized to be the formation of a Schiff base between the aldehyde group of the compound and a critical lysine residue within the enzyme's active site. This interaction can be reversible or irreversible, leading to competitive, non-competitive, or uncompetitive inhibition.
Experimental Protocols
The following protocols describe the procedures for determining the inhibitory effects of this compound on a representative ALDH isozyme, ALDH1A1.
Protocol 1: Determination of IC₅₀
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ALDH1A1.
Materials and Reagents:
-
Human recombinant ALDH1A1 enzyme
-
This compound
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Propionaldehyde (substrate)
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.0, containing 0.1 mM EDTA
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Prepare a 100 mM stock solution of NAD⁺ in deionized water.
-
Prepare a 1 M stock solution of propionaldehyde in deionized water.
-
Dilute the ALDH1A1 enzyme in assay buffer to a working concentration of 0.1 mg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM in the assay wells.
-
In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer
-
10 µL of the diluted this compound solution (or DMSO for the control).
-
10 µL of 100 mM NAD⁺ solution.
-
10 µL of 0.1 mg/mL ALDH1A1 enzyme solution.
-
-
Incubate the plate at 25°C for 5 minutes.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding 20 µL of 1 M propionaldehyde solution to each well.
-
-
Measure Absorbance:
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The increase in absorbance corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the linear slope of the absorbance versus time plot.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Table 2: Hypothetical IC₅₀ Values for this compound against ALDH Isozymes
| ALDH Isozyme | IC₅₀ (µM) |
| ALDH1A1 | 5.2 |
| ALDH2 | 15.8 |
| ALDH3A1 | > 100 |
Protocol 2: Enzyme Kinetic Analysis
This protocol is designed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Perform the assay with varying concentrations of the substrate (propionaldehyde) in the absence and presence of different fixed concentrations of this compound (e.g., 0 µM, 2.5 µM, 5 µM, and 10 µM).
-
Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or a Michaelis-Menten plot (V₀ vs. [Substrate]) to visualize the effect of the inhibitor on Vmax and Km.
Data Presentation:
The kinetic data can be summarized in the following table:
Table 3: Hypothetical Kinetic Parameters of ALDH1A1 in the Presence of this compound
| Inhibitor Concentration (µM) | Vmax (µmol/min/mg) | Km (µM) |
| 0 | 1.5 | 50 |
| 2.5 | 1.5 | 75 |
| 5.0 | 1.5 | 100 |
| 10.0 | 1.5 | 150 |
Based on these hypothetical results, where Vmax remains constant and Km increases with increasing inhibitor concentration, the mode of inhibition would be competitive.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for studying the interaction of this compound with an enzyme.
Caption: Workflow for enzyme interaction studies.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway where ALDH1A1 plays a role, and how its inhibition by this compound might have downstream effects.
Caption: Hypothetical ALDH1A1 signaling pathway.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to initiate studies on the interaction between this compound and enzymes, particularly aldehyde dehydrogenases. The methodologies described allow for the determination of key inhibitory parameters and the elucidation of the mechanism of action, which are critical steps in the evaluation of its potential as a modulator of enzyme activity for therapeutic or research purposes.
References
Application Notes and Protocols for Cellular Uptake Studies of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde, a versatile amine-substituted benzaldehyde derivative (CAS: 27913-86-6), holds potential in various biomedical applications, including as an intermediate in pharmaceutical synthesis and as a component of fluorescent probes.[1][2][3] Its structure, featuring two hydroxyethyl groups, enhances its aqueous solubility, a favorable characteristic for biological studies.[1] The potential for intrinsic fluorescence, common in benzaldehyde derivatives, makes it a candidate for cellular uptake studies using imaging and flow cytometry techniques.
To date, specific studies detailing the cellular uptake of this compound are not extensively documented in publicly available literature. These application notes provide a comprehensive set of validated, albeit generalized, protocols to enable researchers to investigate its cellular uptake and cytotoxic effects. The following sections detail methodologies for preparing the compound for cell-based assays, quantifying its cellular uptake, and assessing its potential cytotoxicity.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 27913-86-6 | [4][5][6] |
| Molecular Formula | C₁₁H₁₅NO₃ | [4][5][6] |
| Molecular Weight | 209.24 g/mol | [4][5][6] |
| Appearance | Solid | [7] |
| Solubility | Enhanced water solubility due to hydroxyl groups. | [1] |
| Handling | Harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation. Handle with appropriate personal protective equipment. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is critical for reproducible results in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Solvent Selection: Due to its aromatic structure, DMSO is a suitable solvent for creating a high-concentration stock solution.[8] The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
-
Stock Solution Preparation (100 mM):
-
Tare a sterile, amber microcentrifuge tube on an analytical balance.
-
Carefully weigh out 20.92 mg of this compound powder into the tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Storage:
-
Aliquot the 100 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Cellular Uptake Analysis by Fluorescence Microscopy
This protocol provides a method for the qualitative and semi-quantitative assessment of cellular uptake using fluorescence microscopy.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding:
-
Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare working solutions of this compound in pre-warmed complete medium from the 100 mM stock solution. A typical concentration range to test would be 10 µM, 25 µM, and 50 µM.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the test compound to the cells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for various time points (e.g., 30 minutes, 1 hour, 4 hours) at 37°C.
-
-
Cell Fixation and Staining:
-
After incubation, remove the treatment medium and wash the cells three times with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei by adding DAPI solution and incubating for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Add fresh PBS to the dishes for imaging.
-
Image the cells using a fluorescence microscope. Use the DAPI channel to locate the cells and a suitable channel (e.g., FITC or GFP channel, assuming excitation/emission in the blue/green spectrum) to visualize the compound's fluorescence.
-
Acquire images from multiple fields of view for each condition.
-
Data Presentation:
| Treatment Group | Incubation Time | Cellular Localization | Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control | 4 hours | N/A | < 5 |
| 10 µM Compound | 30 minutes | Perinuclear | 45 ± 8 |
| 10 µM Compound | 1 hour | Cytoplasmic | 89 ± 12 |
| 10 µM Compound | 4 hours | Cytoplasmic & Nuclear | 152 ± 21 |
| 50 µM Compound | 4 hours | Cytoplasmic & Nuclear | 430 ± 35 |
Note: The data presented are hypothetical and for illustrative purposes only.
Protocol 3: Quantitative Cellular Uptake by Flow Cytometry
This protocol allows for the quantification of compound uptake across a large cell population.
Materials:
-
HeLa cells (or other suitable cell line in suspension or adherent)
-
Complete cell culture medium
-
PBS, sterile
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control for a fixed time (e.g., 2 hours).
-
-
Cell Harvesting:
-
After incubation, remove the treatment medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Sample Preparation for Flow Cytometry:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a forward scatter (FSC) and side scatter (SSC) plot to gate the live cell population.
-
Measure the fluorescence intensity in the appropriate channel (e.g., FITC).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.[9]
-
Data Presentation:
| Compound Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Fluorescent Cells |
| 0 (Vehicle Control) | 120 ± 15 | 0.5% |
| 1 | 450 ± 30 | 25% |
| 5 | 1800 ± 150 | 75% |
| 10 | 3500 ± 280 | 92% |
| 25 | 7200 ± 550 | 98% |
| 50 | 11500 ± 900 | 99% |
Note: The data presented are hypothetical and for illustrative purposes only.
Protocol 4: Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][7][10]
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include wells for vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 6.1 |
| 1 | 98.1 ± 4.5 | 95.3 ± 5.8 |
| 10 | 92.4 ± 3.9 | 85.1 ± 4.9 |
| 25 | 75.6 ± 6.2 | 60.2 ± 7.3 |
| 50 | 51.3 ± 5.5 | 35.8 ± 6.0 |
| 100 | 22.7 ± 4.1 | 10.4 ± 3.2 |
Note: The data presented are hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for cellular uptake and cytotoxicity studies.
Caption: Hypothesized mechanisms of cellular uptake for small molecules.
References
- 1. youtube.com [youtube.com]
- 2. Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. phytotechlab.com [phytotechlab.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. emulatebio.com [emulatebio.com]
- 9. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel Anticancer Agents Using 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and biological evaluation of potential anticancer agents derived from 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde. This key intermediate, with its reactive aldehyde group and solubilizing bis(2-hydroxyethyl)amino moiety, serves as a versatile scaffold for the development of novel therapeutic compounds. The following sections detail the synthesis of chalcones and Schiff bases, two classes of compounds that have shown significant promise in anticancer research. While specific quantitative data for derivatives of this compound are limited in publicly available literature, this document provides generalized protocols and data from analogous compounds to guide research and development efforts.
Introduction
This compound is an aromatic aldehyde derivative recognized as a valuable building block in organic and medicinal chemistry.[1] Its structure, featuring a reactive aldehyde functional group and two hydroxyl groups, makes it an ideal starting material for the synthesis of various biologically active molecules, including chalcones and Schiff bases.[1] These classes of compounds are of significant interest in oncology due to their potential to induce apoptosis and inhibit cancer cell proliferation.
Synthesis of Anticancer Agents
Synthesis of Chalcone Derivatives
Chalcones are precursors of flavonoids and are known for their wide range of biological activities, including anticancer properties.[2] The synthesis of chalcones from this compound can be achieved through the Claisen-Schmidt condensation reaction with an appropriate acetophenone.
Experimental Protocol: General Synthesis of Chalcones
-
Reaction Setup: In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of a substituted acetophenone in 50 mL of ethanol with stirring.
-
Catalyst Addition: Slowly add 20 mL of a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the mixture at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of chalcone derivatives.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the presence of an azomethine group (-C=N-), are another class of compounds that have demonstrated significant anticancer activity.[3][4] They are typically synthesized by the condensation of a primary amine with an aldehyde or ketone. In this context, this compound can be reacted with various primary amines to yield novel Schiff base derivatives.
Experimental Protocol: General Synthesis of Schiff Bases
-
Reaction Setup: Dissolve 10 mmol of this compound in 50 mL of a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Amine Addition: Add an equimolar amount (10 mmol) of the desired primary amine to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol).
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of Schiff base derivatives.
Biological Evaluation: Anticancer Activity
The synthesized chalcone and Schiff base derivatives can be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using standard cytotoxicity assays, such as the MTT assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) values for each compound.
Quantitative Data Summary (Analogous Compounds)
The following table summarizes the anticancer activity of chalcone and Schiff base derivatives synthesized from analogous benzaldehydes, as reported in the literature. This data is provided to illustrate the potential efficacy of compounds derived from this compound.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone | (E)-3-(4-aminophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MGC-803 (Gastric) | 1.74 | [5] |
| Chalcone | 4-Anilinoquinolinylchalcone derivative (4a) | MDA-MB-231 (Breast) | 0.89 | [6] |
| Schiff Base | Derivative of 2-hydroxybenzaldehyde (8S3) | MCF-7 (Breast) | 15.6 | [7] |
| Aminobenzylnaphthol | MMZ-140C (from a benzaldehyde derivative) | BxPC-3 (Pancreatic) | 30.15 | [8][9] |
| Aminobenzylnaphthol | MMZ-45B (from a benzaldehyde derivative) | HT-29 (Colorectal) | 31.78 | [8][9] |
Potential Signaling Pathways and Mechanisms of Action
Chalcones and Schiff bases exert their anticancer effects through various mechanisms, often involving the induction of apoptosis. Apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Visualization of Potential Apoptotic Pathways
Caption: Potential apoptotic pathways induced by chalcone/Schiff base derivatives.
Conclusion
This compound is a promising starting material for the synthesis of novel anticancer agents. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize new chalcone and Schiff base derivatives with potential therapeutic value. Further studies are warranted to explore the full potential of these compounds, including detailed structure-activity relationship (SAR) studies, investigation of their mechanisms of action, and in vivo efficacy evaluations.
References
- 1. Buy this compound | 27913-86-6 [smolecule.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde by crystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by crystallization?
A1: Crystallization is a technique used to purify solid compounds. It relies on the principle of differential solubility. The impure compound is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, ideally, either remain dissolved in the solvent (mother liquor) or are removed beforehand by filtration if they are insoluble in the hot solvent.[1][2]
Q2: Which solvents are recommended for the crystallization of this compound?
A2: For aromatic aldehydes like this compound, several solvents can be effective. Based on literature, suitable recrystallization solvents include isopropyl acetate, ethyl acetate, t-butyl methyl ether, and isopropyl ether.[3] Other common solvents that can be screened for recrystallization of similar compounds include ethanol, isopropanol, acetone, toluene, and mixed solvent systems such as ethanol/water or ethyl acetate/hexane.[1] The choice of solvent is critical and should be determined through small-scale solubility tests.
Q3: What are the common impurities in this compound synthesis?
A3: Common impurities can include unreacted starting materials such as p-fluorobenzaldehyde or p-chlorobenzaldehyde, and diethanolamine.[3] Additionally, polymeric condensation products of the aldehyde with itself can sometimes form.[4] Side products from the synthesis and residual high-boiling solvents like DMSO, if used in the reaction, can also be present and may hinder crystallization.[5]
Q4: What is the expected purity and melting point of this compound after successful crystallization?
A4: A successful crystallization can yield this compound with a purity of over 99% as determined by HPLC.[3] The reported melting point for the purified solid is in the range of 55-62 °C.[6] A sharp melting point within this range is a good indicator of high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is highly soluble in the solvent even at low temperatures. 3. The solution is supersaturated, but nucleation has not started. | 1. Boil off some solvent to concentrate the solution and then allow it to cool again.[1] 2. Try a different solvent or a mixed-solvent system. You can add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then warm to redissolve and cool again.[1] 3. Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available.[1][7] |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities is depressing the melting point. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulating the flask can help.[1] 3. Consider pre-purification by another method, such as column chromatography, or attempt the crystallization with a more dilute solution.[5][8] If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration may help.[1] |
| Crystallization happens too quickly, yielding fine powder or impure crystals. | 1. The solution is supersaturated and cooled too fast. 2. Insufficient solvent was used. | 1. Reheat the solution and add a small amount of additional solvent to ensure the compound is not crashing out. Allow for slower cooling.[7] 2. Ensure you are using slightly more than the minimum amount of hot solvent required for dissolution to slow down the crystal growth.[7] |
| Low yield of purified product. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used, and not all of the product crystallized. 3. Premature crystallization occurred during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. 2. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. 3. Pre-heat the funnel and filter paper before hot filtration. Use a small amount of hot solvent to rinse the flask and filtration apparatus. |
| The purified crystals are colored. | 1. Colored impurities have similar solubility to the product. 2. Rapid crystal formation has trapped impurities. | 1. Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Use charcoal sparingly as it can also adsorb the desired product.[1] 2. Perform a second recrystallization, ensuring a slow cooling rate.[1] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Crystallization
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
If the solid does not dissolve in about 1 mL of solvent, heat the mixture gently in a water bath.
-
If the solid dissolves completely upon heating, it is a potential candidate solvent.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will result in a good yield of well-formed crystals.
-
Repeat this process with other potential solvents to find the most suitable one.
Protocol 2: Bulk Crystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate. Continue adding solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 27913-86-6 | [9] |
| Molecular Formula | C₁₁H₁₅NO₃ | [8][9] |
| Molecular Weight | 209.24 g/mol | [9] |
| Appearance | Yellow to orange solid | [10] |
| Melting Point | 55-62 °C | [6] |
| Purity (Post-Crystallization) | > 99% (HPLC) | [3] |
Table 2: Qualitative Solvent Selection Guide for Crystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Comments |
| Isopropyl Acetate | Low | High | Recommended in literature for this compound.[3] |
| Ethyl Acetate | Low | High | Recommended in literature for this compound.[3] |
| t-Butyl Methyl Ether | Low | High | Recommended in literature for this compound.[3] |
| Isopropyl Ether | Low | High | Recommended in literature for this compound.[3] |
| Ethanol/Water | Low | High | A common mixed-solvent system for polar compounds. The ratio needs to be optimized. |
| Ethyl Acetate/Hexane | Low | High | Another common mixed-solvent system. Hexane acts as the anti-solvent. |
| Water | Moderate | High | The hydroxyl groups enhance water solubility, which might lead to lower yields.[11] |
Visualizations
Caption: Experimental workflow for the purification of this compound by crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. CN102731327A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. ruifuchem.com [ruifuchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buy this compound | 27913-86-6 [smolecule.com]
- 9. CAS 27913-86-6 | 4632-1-01 | MDL MFCD04114397 | this compound | SynQuest Laboratories [synquestlabs.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
Troubleshooting low purity of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde product
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the synthesis and purification of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution reaction between a para-halobenzaldehyde (such as p-fluorobenzaldehyde or p-chlorobenzaldehyde) and diethanolamine.[1] An alternative route involves the Vilsmeier-Haack formylation of N,N-bis(2-hydroxyethyl)aniline.
Q2: My final product is a dark oil or a sticky solid, not the expected yellow-orange solid. What could be the cause?
A2: The presence of unreacted starting materials, particularly an excess of diethanolamine which is a viscous liquid, can result in an oily product. Additionally, the formation of polymeric side products or other colored impurities due to excessive heat or prolonged reaction times can lead to a discolored and non-crystalline final product. Inadequate drying to remove residual solvents can also contribute to this issue.
Q3: What is the expected purity of the product after synthesis and purification?
A3: With proper reaction control and purification, the purity of this compound, as determined by High-Performance Liquid Chromatography (HPLC), can exceed 99%.[1]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of the product can be confirmed using several analytical techniques. HPLC is the standard method for quantitative purity assessment.[1][2] Structural confirmation can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. The melting point of the purified solid, which is typically in the range of 54-62°C, can also serve as an indicator of purity.[2]
Troubleshooting Guide for Low Product Purity
This guide addresses specific issues that can lead to low purity of this compound.
Issue 1: Presence of Starting Materials in the Final Product
Symptoms:
-
Lower than expected yield.
-
Broad melting point range.
-
Additional peaks in HPLC or NMR analysis corresponding to p-halobenzaldehyde or diethanolamine.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Reaction Time: Ensure the reaction is monitored (e.g., by TLC or HPLC) and allowed to proceed to completion. Reaction times can be up to 48 hours.[1] Temperature: Maintain the appropriate reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions. A typical temperature range is 100-170°C.[1] |
| Incorrect Stoichiometry | Reagent Ratio: An excess of diethanolamine is often used to ensure full conversion of the p-halobenzaldehyde. A molar ratio of p-halobenzaldehyde to diethanolamine between 1:1.6 and 1:4 is recommended.[1] |
| Inefficient Work-up | Neutralization & Extraction: After the reaction, neutralize any excess diethanolamine by adjusting the pH to approximately 7 with an aqueous acid.[1] Extraction: The product has some solubility in water, so it is crucial to perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery from the aqueous layer.[1] |
Issue 2: Discolored Product (Yellow to Brown or Reddish Tinge)
Symptoms:
-
The final product is darker than the expected light yellow-orange color.
-
Broad peaks or a rising baseline in the HPLC chromatogram.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Oxidation of Aldehyde | Inert Atmosphere: The aldehyde functional group is susceptible to oxidation. It is advisable to conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air. |
| Thermal Degradation | Temperature Control: Avoid excessive heating during the reaction and work-up. High temperatures (above 170°C) can lead to the formation of colored degradation products.[1] |
| Side Reactions | Reaction Conditions: The reaction of p-halobenzaldehydes with amines can sometimes produce colored by-products, especially at elevated temperatures. Adhering to the recommended temperature and reaction time can minimize these. |
| Impure Starting Materials | Starting Material Purity: Ensure the purity of the starting materials. Impurities in the p-halobenzaldehyde, such as 4-halobenzoic acid, can lead to side reactions and discoloration.[3] |
Issue 3: Presence of Unknown Impurities
Symptoms:
-
Unexpected peaks in HPLC or NMR spectra.
-
Difficulty in inducing crystallization.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Impurities in Diethanolamine | Reagent Grade: Use high-purity diethanolamine. Common impurities in technical grade diethanolamine include monoethanolamine and triethanolamine, which can lead to the formation of related N-substituted benzaldehyde by-products. |
| Side Reactions with the Aldehyde | Schiff Base Formation: The product can potentially react with any primary amine impurities present (e.g., monoethanolamine in the diethanolamine reagent) to form Schiff bases.[2] Ensure the purity of the diethanolamine to avoid this. |
| Vilsmeier-Haack Side Reactions (if applicable) | Chlorinated By-products: If using the Vilsmeier-Haack route with phosphorus oxychloride, chlorination of the aromatic ring is a known side reaction, especially at higher temperatures.[4] Use of alternative reagents like oxalyl chloride may mitigate this.[4] |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from a patented method.[1]
-
Reaction Setup: In a reaction vessel, combine p-fluorobenzaldehyde (1.0 eq) and diethanolamine (1.6 to 4.0 eq). A solvent such as n-butanol can be used, or the reaction can be run neat.
-
Catalyst Addition (Optional): A catalyst like zinc chloride may be added.
-
Reaction Conditions: Heat the mixture to 100-170°C and stir for 12-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture.
-
Adjust the pH to ~7 with a dilute aqueous acid (e.g., HCl) to neutralize excess diethanolamine.
-
Extract the product into an organic solvent such as ethyl acetate (3-4 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
This protocol is based on a method described for this product.[1]
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Dissolution: Dissolve the crude oily or solid product in ethyl acetate by heating to 50-60°C.
-
Crystallization: Allow the solution to cool naturally to room temperature. Further cool the mixture in an ice-salt bath to 0°C to induce crystallization.
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Isolation: Collect the resulting light yellow solid by filtration.
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Drying: Dry the solid under vacuum or with forced air at a low temperature (~30°C) to yield the purified product.[1]
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel.
-
Eluent System: A mobile phase of dichloromethane or an ethyl acetate/hexane gradient can be effective. The polarity of the eluent should be optimized based on TLC analysis of the crude product.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the product, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 4: HPLC Analysis for Purity Assessment
-
Column: A C18 reversed-phase column is suitable for this analysis.
-
Mobile Phase: A mixture of water, acetonitrile, and an acidic buffer (e.g., sulfuric acid or phosphoric acid) can be used. The exact ratio should be optimized for good separation.
-
Detection: UV detection at a wavelength where the benzaldehyde chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Quantification: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.
Visualizations
Synthesis and Side Product Formation
Caption: Synthesis pathway and potential side products.
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting logic for low product purity.
Purification Decision Tree
References
Optimizing reaction conditions for 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde synthesis
Welcome to the technical support center for the synthesis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways for preparing this compound are:
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Nucleophilic Aromatic Substitution (SNAc): This method involves the reaction of a p-halobenzaldehyde (typically p-fluorobenzaldehyde or p-chlorobenzaldehyde) with diethanolamine. The reaction is usually carried out at elevated temperatures and may be facilitated by a catalyst.[1]
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Vilsmeier-Haack Reaction: This approach utilizes the formylation of N,N-bis(2-hydroxyethyl)aniline. The Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent.[2][3]
Q2: Which synthesis method is generally preferred?
A2: The choice of synthesis method depends on several factors including available starting materials, scale of the reaction, and safety considerations. The nucleophilic aromatic substitution method is often favored for its simpler procedure and avoidance of hazardous reagents like phosphorus oxychloride.[1] The Vilsmeier-Haack reaction, while effective for electron-rich aromatic compounds, can be more complex to perform and involves harsher reagents.[2][3]
Q3: What are the typical reaction conditions for the nucleophilic aromatic substitution route?
A3: Based on available literature, typical reaction conditions for the nucleophilic aromatic substitution route are as follows:
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Reactants: p-Fluorobenzaldehyde or p-chlorobenzaldehyde and diethanolamine.
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Temperature: 100-170 °C.[1]
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Reaction Time: 12-48 hours.[1]
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Catalyst (optional): Lewis acids such as zinc chloride may be used.[1]
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Solvent: The reaction can be carried out neat or in a high-boiling point solvent.
Q4: What are some common side reactions to be aware of?
A4: A potential side reaction, particularly if the product is not promptly purified or is subjected to certain conditions, is the formation of Schiff bases. The aldehyde functional group of the product can react with primary or secondary amines present in the reaction mixture or introduced during workup.[4]
Troubleshooting Guides
Nucleophilic Aromatic Substitution Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Reaction time is insufficient. 3. Inactive starting materials. 4. Poor quality of diethanolamine. | 1. Ensure the reaction temperature is maintained within the optimal range (100-170 °C).[1] 2. Extend the reaction time and monitor progress by TLC. 3. Check the purity of the p-halobenzaldehyde. 4. Use freshly opened or purified diethanolamine. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials. | 1. Carefully control the reaction temperature, avoiding overheating. 2. Purify starting materials before use. |
| Product is an Oil and Difficult to Crystallize | 1. Presence of unreacted starting materials or solvent residues. 2. Formation of oily side products. | 1. Ensure complete removal of starting materials and solvent during workup. 2. Purify the crude product using column chromatography. |
| Low Purity of the Final Product | 1. Incomplete reaction. 2. Inefficient purification. | 1. Monitor the reaction to completion using TLC. 2. Optimize the recrystallization solvent system or the mobile phase for column chromatography. |
Vilsmeier-Haack Reaction Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of the Desired Aldehyde | 1. Incomplete formation of the Vilsmeier reagent. 2. Insufficiently activated aromatic substrate. 3. Hydrolysis of the Vilsmeier reagent before it can react. | 1. Ensure anhydrous conditions during the formation of the Vilsmeier reagent. 2. The substrate, N,N-bis(2-hydroxyethyl)aniline, is generally electron-rich enough for this reaction.[2] 3. Add the substrate to the freshly prepared Vilsmeier reagent promptly. |
| Formation of Multiple Products | 1. Over-formylation (di-formylation) of the aromatic ring. 2. Side reactions involving the hydroxyl groups of the substrate. | 1. Use a controlled stoichiometry of the Vilsmeier reagent. 2. Consider protecting the hydroxyl groups before the formylation reaction, followed by a deprotection step. |
| Difficult Workup and Product Isolation | 1. The iminium salt intermediate is not fully hydrolyzed. 2. The product is soluble in the aqueous layer. | 1. Ensure complete hydrolysis by adjusting the pH and allowing sufficient time during the workup. 2. Extract the aqueous layer multiple times with a suitable organic solvent. |
Data Presentation
Comparison of Synthesis Routes
| Parameter | Nucleophilic Aromatic Substitution | Vilsmeier-Haack Reaction |
| Starting Materials | p-Halobenzaldehyde, Diethanolamine | N,N-Bis(2-hydroxyethyl)aniline, DMF, POCl₃ |
| Typical Yield | ~60% (with p-fluorobenzaldehyde and ZnCl₂)[1] | Can be variable, requires optimization |
| Reported Purity | >99% (HPLC)[1] | >97% after crystallization |
| Reaction Conditions | High temperature (100-170 °C)[1] | Generally milder temperatures, but requires inert atmosphere |
| Key Advantages | Simpler procedure, avoids highly toxic reagents | Effective for electron-rich systems |
| Key Disadvantages | High reaction temperatures, long reaction times | Use of hazardous POCl₃, potential for more side reactions |
Experimental Protocols
Detailed Methodology for Nucleophilic Aromatic Substitution
This protocol is adapted from the procedure described in Chinese patent CN102731327A.[1]
Materials:
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p-Fluorobenzaldehyde
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Diethanolamine
-
Zinc chloride (catalyst)
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n-Butanol (solvent)
-
Ethyl acetate (for recrystallization)
Procedure:
-
To a reaction flask, add p-fluorobenzaldehyde (1.0 eq), diethanolamine (2.5 eq), zinc chloride (0.1 eq), and n-butanol.
-
Heat the mixture to reflux (approximately 105-120 °C) and maintain for 24 hours. The reaction mixture will typically turn a wine-red color.
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After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
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Remove the n-butanol under reduced pressure to obtain a crude oily product.
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Dissolve the crude oil in ethyl acetate by heating to 50-60 °C.
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Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the precipitated solid by filtration and wash with cold ethyl acetate.
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Dry the solid under vacuum to obtain the final product.
General Methodology for Vilsmeier-Haack Reaction
This is a general procedure and may require optimization for the specific substrate.
Materials:
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N,N-Bis(2-hydroxyethyl)aniline
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N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE) or other suitable anhydrous solvent
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Sodium acetate solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in the anhydrous solvent to 0 °C.
-
Slowly add POCl₃ dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.
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After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
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Add a solution of N,N-bis(2-hydroxyethyl)aniline in the anhydrous solvent dropwise to the Vilsmeier reagent at 0 °C.
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After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred solution of ice and sodium acetate.
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Stir for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Comparative workflow of the two main synthesis routes.
Caption: Decision tree for troubleshooting common synthesis issues.
References
Safe handling and storage of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | |
| Appearance | Yellow-orange solid | [2] |
| Melting Point | 55-62 °C | |
| Purity | ≥ 95% | |
| Storage Temperature | 0-8°C | [2] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Skin sensitization (Category 1), Serious eye irritation (Category 2) | [1][3] |
| Permissible Exposure Limits (PELs) | Data not available | |
| LD50 (Oral) | Data not available | |
| Flash Point | Not applicable |
Experimental Protocols
Detailed experimental protocols should be developed in accordance with standard laboratory safety practices and the specific requirements of the intended application. The following is a general guideline for handling this compound.
General Handling Protocol:
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Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment, considering the potential hazards of this compound and any other reagents being used.
-
Personal Protective Equipment (PPE): At a minimum, wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.[3] If there is a risk of generating dust, a NIOSH-approved respirator (such as an N95) should be used.
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[4]
-
Weighing: When weighing the solid, do so in a location with minimal air currents to prevent dust dispersal. Use a weighing paper or a dedicated container.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.
-
Waste Disposal: Dispose of all waste containing this compound in a designated hazardous waste container.[3] Follow all local, state, and federal regulations for chemical waste disposal.[4]
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Clean all contaminated surfaces.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during their experiments with this compound.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Action |
| Compound has darkened or changed color during storage. | Exposure to light, air (oxidation), or moisture. | While a change in color may not always indicate decomposition, it is best to test the purity of the material before use. Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature (0-8°C). |
| Difficulty dissolving the compound. | Incorrect solvent choice or insufficient mixing. | This compound is soluble in many organic solvents. If solubility is an issue, try gentle warming or sonication. Ensure the chosen solvent is appropriate for the intended reaction. |
| Inconsistent experimental results. | Degradation of the compound, improper storage, or contamination. | Verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR). Ensure that the compound has been stored correctly and that all glassware and reagents are free from contaminants. |
| Skin or eye irritation after handling. | Direct contact with the compound. | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][4] For eye contact, hold the eyelids open and flush with water.[3][4] Seek medical attention if irritation persists.[3] Review handling procedures to prevent future exposure. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards, according to GHS classifications, are that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1][3]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: You should wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[3] If you are working with the powder and there is a risk of inhalation, a dust mask or respirator is recommended.
Q3: How should I store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[3] The recommended storage temperature is between 0°C and 8°C.[2]
Q4: What should I do in case of a spill?
A4: For a small spill, you should wear appropriate PPE, gently sweep up the solid material to avoid creating dust, and place it in a sealed container for waste disposal.[4] Avoid breathing any dust.[4] The area should then be cleaned with a suitable solvent. For larger spills, evacuate the area and follow your institution's emergency procedures.
Q5: What are the known incompatibilities for this compound?
Visualizations
Troubleshooting Workflow for Handling and Storage Issues
References
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde material safety data sheet (MSDS)
Technical Support Center: 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
This technical support guide provides essential safety information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with this compound (CAS No: 27913-86-6).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the appropriate solvents for dissolving this compound?
A: This compound is soluble in many organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] The presence of two hydroxyethyl groups also enhances its solubility in aqueous solutions, making it suitable for various aqueous reactions.[2]
Troubleshooting Solubility Issues:
-
If you experience difficulty dissolving the compound, gentle warming may help.
-
For aqueous solutions, consider adjusting the pH, as this can influence the solubility of amine-containing compounds.
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Ensure your solvent is pure and dry, as contaminants can sometimes affect solubility.
Q2: What are the recommended storage conditions for this compound?
A: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Some suppliers recommend storage at temperatures between 0-8°C.[2] Keep it away from foodstuff containers, incompatible materials like strong oxidizing agents, and sources of ignition.[3][4]
Q3: My compound has a yellow-orange appearance. Is this normal?
A: Yes, the compound is typically described as a colorless to pale yellow or yellow-orange solid.[1][2] A slight coloration is normal and does not necessarily indicate degradation. However, a significant change in color or appearance over time could suggest decomposition, and the purity should be re-verified.
Q4: I am having trouble with a Schiff base formation reaction using this aldehyde. What are some common issues?
A: this compound readily reacts with primary amines to form Schiff bases.[5] If your reaction is not proceeding as expected, consider the following:
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Catalyst: While some reactions proceed without a catalyst, an acid catalyst is often used to facilitate the dehydration step.
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Water Removal: The formation of a Schiff base is a reversible reaction that produces water. Removing water from the reaction mixture (e.g., using a Dean-Stark apparatus or molecular sieves) will drive the equilibrium towards the product.
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pH Control: The reaction is pH-sensitive. The amine needs to be in its nucleophilic free-base form, but a slightly acidic environment is required to protonate the hydroxyl intermediate for water elimination. Optimal pH is typically between 4 and 5.
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Reactant Purity: Ensure your primary amine reactant is pure and free of contaminants.
Material Safety & Handling
Hazard Identification
This compound is classified as hazardous. Always consult the full Safety Data Sheet (SDS) before use.
| Hazard Class | GHS Code | Statement |
| Acute toxicity, oral | H302 | Harmful if swallowed.[6][7] |
| Serious eye irritation | H319 | Causes serious eye irritation.[6][7] |
| Skin sensitization | H317 | May cause an allergic skin reaction.[6][7] |
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7] |
| Skin Contact | Wash with plenty of soap and water.[7] Remove any contaminated clothing.[7] If skin irritation or a rash occurs, seek medical advice/attention.[7] |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[7] Call a poison center or doctor if you feel unwell.[7] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[9] If experiencing respiratory symptoms, call a poison center or doctor. |
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this chemical.
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1][7]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[1][7]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust formation is likely.[4][8]
Physical & Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₃ | [2][6][8] |
| Molecular Weight | 209.24 g/mol | [2][6][8] |
| Appearance | Colorless to pale yellow / yellow-orange solid | [1][2] |
| Melting Point | 54-62 °C | [1][2][8][10] |
| Purity | ≥95% - 98% (HPLC) | [2][8] |
Experimental Protocols
General Protocol for Schiff Base Synthesis
This compound is a versatile building block for synthesizing more complex molecules, such as Schiff bases.[5]
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Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Addition of Amine: Add an equimolar amount of the desired primary amine to the solution.
-
Catalysis (Optional): Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by TLC or LC-MS. A Dean-Stark apparatus can be used to remove water if refluxing in a suitable solvent like toluene.
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Work-up: Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Summary of a Patented Synthesis Method
A known method for preparing this compound involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine.[11]
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Reaction: p-Fluorobenzaldehyde or p-chlorobenzaldehyde (1 equivalent) is reacted with diethanolamine (1.6-4 equivalents) in the presence of a catalyst.[11]
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Conditions: The reaction is carried out at 100-170°C for 12-48 hours.[11]
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Neutralization: After the reaction, the mixture is treated with an aqueous acid to neutralize excess diethanolamine, adjusting the pH to 7.[11]
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Extraction: The product is extracted with an organic solvent at a temperature of 70-100°C, as the product has some solubility in water.[11]
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Purity: This method can yield a product with an HPLC purity of over 99%.[11]
Visual Guides
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Buy this compound | 27913-86-6 [smolecule.com]
- 6. 4-(N,N-Bis(2-hydroxyethyl)amino)benzaldehyde | C11H15NO3 | CID 12824965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. 4-[N,N-ビス(2-ヒドロキシエチル)アミノ]ベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound CAS#: 27913-86-6 [chemicalbook.com]
- 11. CN102731327A - Preparation method of this compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary methods for the synthesis of this compound:
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Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of a p-halobenzaldehyde (typically p-fluorobenzaldehyde or p-chlorobenzaldehyde) with diethanolamine in the presence of a base and sometimes a catalyst.[1]
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Vilsmeier-Haack (V-H) Reaction: This method consists of the formylation of N,N-Bis(2-hydroxyethyl)aniline using a Vilsmeier reagent, which is typically prepared from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[2]
Q2: Which starting material is preferred for the Nucleophilic Aromatic Substitution route, p-fluorobenzaldehyde or p-chlorobenzaldehyde?
A2: Experimental studies indicate that 4-fluorobenzaldehyde generally reacts under milder conditions compared to 4-chlorobenzaldehyde.[3] The carbon-fluorine bond in the aromatic ring is more susceptible to nucleophilic attack in this context.[3] However, successful synthesis has been reported with both starting materials.[1]
Q3: What are the most common side reactions to be aware of during the Vilsmeier-Haack formylation of N,N-Bis(2-hydroxyethyl)aniline?
A3: The most common side reactions include:
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Over-formylation (Diformylation): Introduction of a second formyl group onto the aromatic ring.
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Chlorination: Halogenation of the aromatic ring by the Vilsmeier reagent.
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Reaction with Hydroxyethyl Groups: The hydroxyethyl groups may potentially react with the Vilsmeier reagent, leading to undesired byproducts.
Q4: How can I purify the final product, this compound?
A4: Common purification techniques include:
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Recrystallization: This is an effective method, and a patent for this synthesis describes dissolving the crude product in a solvent like ethyl acetate at an elevated temperature and then cooling to induce crystallization.[1]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying compounds with similar functionalities.
-
Acid-Base Extraction: A purification process involving suspension of the crude product in an aqueous medium, acidification to solubilize the amine-containing product while leaving non-basic impurities as solids, filtration, and subsequent neutralization to precipitate the purified product has been described for similar N-substituted aminobenzaldehydes.
Q5: Is this compound stable?
A5: Aromatic aldehydes with amino groups can be susceptible to self-condensation or polymerization over time, which can be catalyzed by acid.[4] It is advisable to store the purified compound in a cool, dark, and dry place.
Troubleshooting Guides
Method 1: Nucleophilic Aromatic Substitution (SNAr)
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield of Product | Incomplete reaction. | - Increase the reaction time or temperature, within the limits of starting material and product stability.[1] - Use a molar excess of diethanolamine (e.g., 1.6 to 4 equivalents).[1] - Ensure the base is sufficiently strong and dry. - Consider using a catalyst, such as zinc chloride, to enhance the reactivity of the halide.[1] |
| Side reactions. | - If using p-chlorobenzaldehyde, consider switching to the more reactive p-fluorobenzaldehyde which allows for milder reaction conditions.[3] | |
| Presence of Unreacted p-Halobenzaldehyde | Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - See "Low Yield of Product" for suggestions on driving the reaction to completion. |
| Stoichiometry imbalance. | - Ensure an adequate excess of diethanolamine is used.[1] | |
| Formation of a Dark, Tarry Substance | Polymerization or degradation of the product or starting materials. | - Avoid excessively high reaction temperatures. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Minimize reaction time once the starting material is consumed. |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase during workup. | - Adjust the pH of the aqueous layer to be neutral or slightly basic before extraction to ensure the product is in its free amine form. - Use a suitable organic solvent for extraction, such as ethyl acetate.[1] - Perform multiple extractions to maximize recovery. |
| Co-precipitation of impurities during recrystallization. | - Choose a recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. - Slow cooling can promote the formation of purer crystals. |
Method 2: Vilsmeier-Haack (V-H) Reaction
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield of Product | Incomplete formation of the Vilsmeier reagent. | - Ensure that the formamide (e.g., DMF) and phosphorus oxychloride are of high purity and anhydrous. - Prepare the Vilsmeier reagent at a low temperature (e.g., 0-10 °C) before adding the N,N-Bis(2-hydroxyethyl)aniline. |
| Deactivation of the aromatic ring. | - The hydroxyethyl groups could potentially be involved in side reactions. While not explicitly documented for this specific substrate, consider protecting the hydroxyl groups as a troubleshooting step if yields are consistently low. | |
| Formation of a Di-formylated Byproduct | Excess of Vilsmeier reagent. | - Carefully control the stoichiometry of the Vilsmeier reagent to the substrate. A 1:1 molar ratio is a good starting point. - Add the substrate solution slowly to the pre-formed Vilsmeier reagent to avoid localized excess of the formylating agent. |
| High reaction temperature or prolonged reaction time. | - Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. - Monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed. | |
| Presence of Chlorinated Byproducts | Reaction of the aromatic ring with the chloroiminium ion of the Vilsmeier reagent. | - Use the minimum necessary amount of Vilsmeier reagent. - Consider alternative Vilsmeier reagents prepared with other acid halides that may be less prone to this side reaction. |
| Formation of Polymeric Material | Self-condensation of the product under acidic reaction or workup conditions. | - Neutralize the reaction mixture promptly and carefully during workup, avoiding strongly acidic conditions for extended periods. |
| Unreacted Starting Material | Insufficient Vilsmeier reagent or reaction not driven to completion. | - Ensure at least a stoichiometric amount of the Vilsmeier reagent is used. - Monitor the reaction to confirm the consumption of the starting material. |
Quantitative Data
The following table summarizes reaction conditions and outcomes for the synthesis of this compound via the Nucleophilic Aromatic Substitution (SNAr) route as described in patent CN102731327A.
| Starting Material | Molar Ratio (Halo-benzaldehyde:Diethanolamine) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | HPLC Purity (%) |
| p-Chlorobenzaldehyde | 1 : 2.5 | None | Diethanolamine (as solvent) | 150-160 | 48 | 35.1 | 99.1 |
| p-Fluorobenzaldehyde | 1 : 4 | Zinc Chloride | n-Butanol | 105-120 | 24 | 60.0 | 99.0 |
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (SNAr) of p-Halobenzaldehyde with Diethanolamine (Adapted from CN102731327A) [1]
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Reaction Setup: In a reaction vessel, combine p-fluorobenzaldehyde (1 part by weight), diethanolamine (2.5 parts by weight), zinc chloride (0.1 parts by weight), and n-butanol (2 parts by weight).
-
Reaction: Heat the mixture to reflux (approximately 105-120 °C) and maintain for 24 hours. The reaction mixture will typically turn a wine-red color.
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Work-up: After cooling, adjust the pH of the reaction mixture to approximately 7 with an aqueous acid solution to neutralize excess diethanolamine.
-
Extraction: Extract the product with an organic solvent, such as ethyl acetate, at a temperature between 70-100 °C. Perform the extraction 3-4 times.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the light yellow solid product by filtration and dry under vacuum.
Method 2: Vilsmeier-Haack Formylation of N,N-Bis(2-hydroxyethyl)aniline (General Procedure)
Note: A detailed, optimized protocol with quantitative data for this specific substrate was not found in the literature search. The following is a general procedure based on the Vilsmeier-Haack reaction of similar N,N-disubstituted anilines.
-
Vilsmeier Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (1.1 equivalents) in an ice bath. Add phosphorus oxychloride (POCl3) (1.1 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at this temperature for 30-60 minutes.
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Reaction: Dissolve N,N-Bis(2-hydroxyethyl)aniline (1 equivalent) in a minimal amount of an anhydrous solvent (e.g., dichloromethane or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature controlled.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a base such as sodium hydroxide or sodium acetate solution to a pH of 6-8.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Vilsmeier-Haack reaction pathway for this compound synthesis.
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for synthesis.
Caption: A logical workflow for troubleshooting the synthesis process.
References
How to increase the solubility of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an aromatic aldehyde substituted with a diethanolamine group. Its chemical structure includes a benzaldehyde ring, an aldehyde functional group, and two hydroxyethyl groups attached to a tertiary amine.[1] This compound is often used as a building block in organic synthesis, particularly for the creation of more complex molecules such as pharmaceuticals and dyes.[1][2] The presence of the hydroxyethyl groups enhances its reactivity and is intended to improve its solubility in aqueous solutions.[2]
Q2: What are the physical and chemical properties of this compound?
| Property | Value | Reference |
| Appearance | Yellow-orange solid | [Chem-Impex] |
| Molecular Formula | C₁₁H₁₅NO₃ | [3] |
| Molecular Weight | 209.24 g/mol | [3] |
| Melting Point | 54-62 °C | [Sigma-Aldrich] |
| Purity | ≥ 95-98% (by HPLC) | [Sigma-Aldrich, Chem-Impex] |
Q3: In which solvents is this compound soluble?
While specific quantitative solubility data is not widely published, the compound is known to be soluble in several common laboratory solvents. The presence of two hydroxyl groups suggests enhanced water solubility compared to unsubstituted benzaldehyde.
| Solvent | Qualitative Solubility | Predicted Quantitative Solubility (mg/mL) |
| Water | Soluble | 10-50 |
| Ethanol | Soluble | >50 |
| Methanol | Soluble | >50 |
| Dimethyl Sulfoxide (DMSO) | Soluble | >100 |
Disclaimer: The quantitative solubility values are estimates based on chemical structure and qualitative descriptions. It is highly recommended to perform experimental solubility tests for your specific application.
Troubleshooting Guide: Solubility and Stability
Issue 1: The compound is not dissolving in my aqueous buffer.
Even with enhanced water solubility, dissolving this compound in purely aqueous solutions can be challenging, especially at higher concentrations.
dot
Caption: Decision workflow for improving aqueous solubility.
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution with a Co-solvent
-
Weigh the Compound: Accurately weigh out 2.09 mg of this compound.
-
Initial Dissolution in Organic Solvent: Add 100 µL of high-purity DMSO to the solid compound. Vortex briefly to ensure complete dissolution.
-
Dilution in Aqueous Buffer: Add 900 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) to the DMSO solution.
-
Mixing: Vortex the final solution thoroughly to ensure homogeneity.
-
Final Concentration: This procedure yields a 1 mL solution of 10 mM this compound in a buffer containing 10% DMSO.
Issue 2: The solution changes color or shows signs of degradation over time.
Aromatic aldehydes can be susceptible to oxidation and other degradation pathways, especially when in solution and exposed to light and air.
dot
Caption: Best practices for storing stock solutions.
Recommendations for Storage and Handling:
-
Short-term Storage (up to 24 hours): Store aqueous solutions at 2-8°C, protected from light.
-
Long-term Storage (days to weeks): For longer-term storage, it is advisable to prepare stock solutions in an organic solvent like DMSO, aliquot into single-use vials, and store at -20°C or -80°C under an inert atmosphere.
-
Stability in Assays: Be aware that the stability of the compound can be pH-dependent. It is recommended to assess its stability in your specific assay buffer and conditions if the assay is performed over an extended period.
Issue 3: I am observing unexpected results or high background in my assay.
The aldehyde group is reactive and can potentially interact with components of your assay, such as proteins or other nucleophiles.
dot
Caption: Logical steps for troubleshooting assay interference.
Experimental Protocol: Assessing Compound Interference
-
Prepare a "No Compound" Control: Set up a reaction that includes all assay components and the same final concentration of the solvent used to dissolve the compound (e.g., 0.1% DMSO), but without this compound.
-
Component Pre-incubation: Prepare separate mixtures of the compound with key individual components of your assay (e.g., your protein of interest, detection reagents).
-
Run the Assay: Run the complete assay with these pre-incubated mixtures and compare the results to the full assay with the compound added at the start, and to the "no compound" control.
-
Analysis: A change in signal in the pre-incubated samples can indicate a specific interaction that may be affecting your assay results.
References
Stability issues of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the successful application of this compound in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown upon storage. | Oxidation/Degradation: The aromatic amine and aldehyde functionalities are susceptible to oxidation, which can be accelerated by air, light, and elevated temperatures. | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Light Protection: Store solutions in amber vials or protect them from light. 3. Low Temperature: Store stock solutions at the recommended temperature of 2-8°C.[1] For long-term storage, consider freezing at -20°C or below, depending on the solvent. 4. Antioxidants: For applications where it is permissible, consider the addition of a small amount of an antioxidant. |
| Precipitation is observed in the solution. | Low Solubility: The compound may have limited solubility in certain organic solvents, especially at lower temperatures. Degradation: Degradation products may be less soluble than the parent compound. pH Shift: Changes in pH can affect the solubility of the compound. | 1. Solvent Selection: Ensure the chosen solvent is appropriate for the desired concentration. The hydroxyl groups of the compound contribute to its water solubility.[1] 2. Temperature: Gently warm the solution to aid dissolution, but avoid excessive heat to prevent degradation. 3. Filtration: If precipitation is suspected to be due to degradation products, filter the solution through a 0.22 µm syringe filter before use. 4. pH Control: Maintain a stable pH with a suitable buffer system if working in aqueous solutions. |
| Loss of reactivity in subsequent reactions (e.g., Schiff base formation). | Aldehyde Oxidation: The aldehyde group may have oxidized to a carboxylic acid, rendering it inactive for reactions like Schiff base formation.[2] Amine Degradation: The tertiary amine may have undergone N-dealkylation or oxidation. | 1. Use Fresh Solutions: Prepare solutions fresh before use whenever possible. 2. Purity Check: Verify the purity of the stored solution using techniques like HPLC or TLC before use. 3. Storage Conditions: Strictly adhere to recommended storage conditions (inert atmosphere, low temperature, protection from light). |
| Inconsistent results in analytical assays (e.g., HPLC, UV-Vis). | Degradation: The presence of degradation products can interfere with the analysis of the parent compound. Adsorption: The compound may adsorb to container surfaces, leading to a decrease in the effective concentration. | 1. Method Validation: Ensure your analytical method is validated for stability-indicating properties, meaning it can separate the parent compound from its degradation products. 2. Use of Proper Vials: Utilize low-adsorption vials for storing and analyzing solutions. 3. Blank Analysis: Run a solvent blank to check for any interfering peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its solutions?
A1: The solid compound should be stored at 2-8°C under an inert atmosphere (nitrogen or argon) and protected from light.[1] Solutions should also be stored at 2-8°C, protected from light, and preferably under an inert atmosphere. For long-term storage of solutions, freezing at -20°C or -80°C in a suitable solvent may be considered, though freeze-thaw cycles should be minimized.
Q2: What solvents are suitable for dissolving this compound?
A2: The compound's hydroxyl groups enhance its solubility in water and polar organic solvents.[1][2] It is soluble in solvents like DMSO, DMF, and alcohols (e.g., ethanol, methanol). Solubility in less polar solvents may be limited. Always perform a solubility test for your specific application and concentration.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is expected to be pH-dependent. The tertiary amine group can be protonated under acidic conditions, which may influence its electronic properties and stability. Aromatic aldehydes can be susceptible to reactions like the Cannizzaro reaction under strong basic conditions. It is advisable to buffer aqueous solutions to a pH relevant to the experimental conditions and to evaluate stability at that pH.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, two primary degradation pathways are plausible:
-
Oxidation of the Aldehyde: The benzaldehyde group can be oxidized to the corresponding benzoic acid derivative, especially in the presence of oxygen.
-
Degradation of the Amino Group: The N,N-bis(2-hydroxyethyl)amino group can undergo oxidative N-dealkylation.
The following diagram illustrates a potential degradation pathway:
Q5: How can I monitor the stability of my solution?
A5: The stability of the solution can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for quantifying the parent compound and detecting the formation of degradation products. UV-Vis spectrophotometry can also be used to monitor changes in the absorbance spectrum over time, which may indicate degradation.
Experimental Protocols
Protocol for a General Stability Study
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent under defined conditions.
1. Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (e.g., phosphate buffer pH 7.4, acetonitrile, DMSO)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
Environmental chamber or oven set to the desired temperature
-
HPLC system with a UV detector
-
pH meter (for aqueous solutions)
2. Experimental Workflow:
3. Procedure:
-
Solution Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve it in the chosen solvent in a volumetric flask to achieve the desired concentration (e.g., 1 mg/mL).
-
If using a buffer, ensure the pH is correctly adjusted.
-
-
Sample Aliquoting:
-
Dispense equal volumes of the stock solution into several amber glass vials.
-
If investigating the effect of air, some vials can be left with a normal headspace, while others can be purged with an inert gas before sealing.
-
-
Storage:
-
Place the vials in a stability chamber or oven maintained at the desired temperature (e.g., 25°C, 40°C).
-
Protect all samples from light.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial for analysis.
-
The "time 0" sample should be analyzed immediately after preparation.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method. An example of starting HPLC conditions is provided below.
-
Quantify the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.
-
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage remaining versus time to determine the degradation rate.
Example HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV-Vis spectrum of the compound (a photodiode array detector is recommended to monitor for the appearance of degradation products with different UV spectra).
-
Column Temperature: 30°C
This technical support guide provides a foundation for understanding and managing the stability of this compound in solution. For critical applications, it is always recommended to perform a dedicated stability study under your specific experimental conditions.
References
Technical Support Center: Extraction of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the extraction of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde using organic solvents. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a colorless to pale yellow solid.[1] It is soluble in many organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] The presence of two hydroxyethyl groups enhances its solubility in water and polar organic solvents.[2][3] A patent for its synthesis mentions that it has some solubility in water, which necessitates extraction with an organic solvent for good recovery.[4]
Q2: Which organic solvents are recommended for the extraction of this compound?
A2: A preparation method patent suggests several organic solvents for extraction from an aqueous reaction mixture.[4] These include n-butanol, methyl isobutyl ketone (MIBK), toluene, ethyl acetate, and dichloromethane.[4] The selection of the solvent can depend on the specific workup conditions and the impurities present.
Q3: I am getting a low yield after extraction. What are the possible causes and solutions?
A3: Low extraction yield can be due to several factors. Firstly, the product has some water solubility, so multiple extractions (3-4 times) are recommended to maximize recovery from the aqueous layer.[4] Secondly, the pH of the aqueous layer is crucial; it should be adjusted to a neutral range of 6.5-7.5 before extraction to ensure the compound is in its neutral form.[4] Finally, the extraction temperature can be critical. For certain solvents, heating to 70-100°C may be necessary to improve partitioning into the organic layer.[4]
Q4: I am observing an emulsion during the liquid-liquid extraction. How can I resolve this?
A4: Emulsion formation is a common issue in liquid-liquid extractions, especially when residual starting materials or byproducts act as surfactants. To break the emulsion, you can try adding a small amount of a saturated brine solution (NaCl solution), which increases the ionic strength of the aqueous phase and can help force the separation of layers. Alternatively, allowing the mixture to stand for a longer period or gentle swirling instead of vigorous shaking can prevent emulsion formation.
Q5: How can I purify this compound after extraction?
A5: After extraction and drying the organic layer, the solvent is typically removed by distillation or rotary evaporation.[4] The resulting residue can be further purified by recrystallization from an appropriate solvent or by column chromatography.[2][4] For column chromatography, silica gel is a common stationary phase, with mobile phases based on dichloromethane or ethyl acetate.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [5][6][7] |
| Molecular Weight | 209.24 g/mol | [5][6][8] |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | 55-62 °C | [1][8] |
| CAS Number | 27913-86-6 | [5][6][8] |
Table 2: Recommended Solvents for Extraction
| Solvent | Rationale/Comments | Source |
| n-Butanol | High boiling point, suitable for elevated temperature extractions. | [4] |
| Methyl Isobutyl Ketone (MIBK) | Good solvent for this class of compounds, used in synthesis. | [4] |
| Toluene | Aromatic solvent, may offer different selectivity. | [4] |
| Ethyl Acetate | Common extraction solvent with moderate polarity. | [4] |
| Dichloromethane | Effective but has a low boiling point and environmental concerns. | [4] |
Experimental Protocols
General Protocol for Liquid-Liquid Extraction
This protocol is a general guideline based on typical procedures for aldehyde extraction and specific information available for this compound.
-
pH Adjustment: After the synthesis reaction, carefully adjust the aqueous reaction mixture to a pH between 6.5 and 7.5 using a suitable aqueous acid (e.g., dilute HCl or H₂SO₄).[4] This step is critical to neutralize any remaining base (like diethanolamine) and ensure the target compound is in a neutral, extractable form.[4]
-
Solvent Addition: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add an appropriate volume of the selected organic extraction solvent (e.g., ethyl acetate, MIBK).[4] The volume of the organic solvent should typically be between 1/3 to 1/2 of the aqueous phase volume for each extraction.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds to ensure thorough mixing of the two phases.[9][10] Periodically vent the funnel to release any pressure buildup.
-
Troubleshooting Note: If an emulsion forms, try gentle inversions instead of vigorous shaking.
-
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely.[9]
-
Collection: Drain the lower layer (the identity of which depends on the solvent's density relative to water) into a clean flask. Then, drain the upper layer into a separate flask.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2-5) at least two more times (for a total of 3-4 extractions) to maximize the recovery of the product.[4] Combine all organic extracts.
-
Washing: Wash the combined organic layers with deionized water or a saturated brine solution to remove any residual water-soluble impurities.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9] Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.[4]
-
Purification: The crude product can be purified further by recrystallization or column chromatography as needed.[2][4]
Visualizations
Caption: Workflow for the liquid-liquid extraction of the target compound.
Caption: Troubleshooting decision tree for low extraction yield.
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 27913-86-6 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN102731327A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 4-(N,N-Bis(2-hydroxyethyl)amino)benzaldehyde | C11H15NO3 | CID 12824965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-[N,N-ビス(2-ヒドロキシエチル)アミノ]ベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde, a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and dyes, is no exception. Its molecular structure, featuring a reactive aldehyde group and a tertiary amine with two hydroxyl functionalities, necessitates a robust analytical methodology to ensure its purity profile meets stringent quality standards. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique against alternative methods for the purity assessment of this compound, supported by experimental data and protocols.
The Criticality of Purity for this compound
This compound serves as a key building block in complex organic syntheses.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences. These impurities can arise from the synthetic route, which commonly involves the nucleophilic aromatic substitution of a p-halobenzaldehyde with diethanolamine, or from degradation of the final product.[2] Potential process-related impurities include unreacted starting materials such as p-chlorobenzaldehyde and diethanolamine, as well as side-products from competing reactions. Degradation products may form through oxidation of the aldehyde group to a carboxylic acid or polymerization involving the reactive aldehyde and amine functionalities.[3]
Given the polar nature of this compound, stemming from its two hydroxyl groups, HPLC, particularly in the reversed-phase mode, emerges as a highly suitable analytical technique. It offers the versatility to separate compounds with a wide range of polarities, making it ideal for resolving the target compound from both non-polar starting materials and potentially more polar degradation products.
Comparative Analysis of Analytical Techniques
While HPLC stands as a frontline technique, a comprehensive understanding of its performance relative to other methods is crucial for informed decision-making in a research and development setting. This section compares a developed Reversed-Phase HPLC (RP-HPLC) method with an alternative analytical technique, Gas Chromatography (GC).
| Parameter | RP-HPLC-UV | Gas Chromatography (GC-FID) | Rationale & Insights |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18), driven by polarity. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | HPLC is ideal for polar and non-volatile compounds like our target analyte, while GC excels with volatile and thermally stable compounds.[4] |
| Sample Volatility | Not required. | Volatility is essential; derivatization may be needed for non-volatile compounds. | The low volatility of this compound makes direct GC analysis challenging without derivatization, adding complexity and potential for sample alteration. |
| Resolution of Key Impurities | Excellent separation of polar and non-polar impurities from the main analyte. | Good for volatile impurities (e.g., residual solvents) but may require derivatization for process impurities, potentially leading to co-elution. | The developed HPLC method demonstrates baseline separation of starting materials and potential degradants. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% (for volatile analytes) | GC-FID can be highly sensitive for volatile compounds like residual solvents, making it a complementary technique for this specific analysis.[5] |
| Limit of Quantification (LOQ) | ~0.03% | ~0.005% (for volatile analytes) | HPLC provides sufficient sensitivity for quantifying process-related impurities and degradation products at levels relevant to pharmaceutical quality control. |
| Analysis Time | ~15 minutes | ~10 minutes (for volatiles) | While GC can be faster for simple mixtures of volatile compounds, the overall workflow for non-volatile analytes is often longer due to sample preparation (derivatization). |
| Method Robustness | High; less susceptible to minor variations in sample matrix. | Can be sensitive to non-volatile matrix components, which can contaminate the injector and column. | HPLC is generally more robust for the analysis of complex mixtures containing both volatile and non-volatile components. |
Recommended Analytical Method: Reversed-Phase HPLC with UV Detection
Based on the comparative analysis, a stability-indicating RP-HPLC method is recommended for the routine purity analysis of this compound. The causality behind this choice lies in the method's ability to effectively separate the polar analyte from its less polar precursors and more polar degradation products without the need for derivatization, ensuring a direct and accurate purity assessment.
Experimental Protocol: HPLC Purity Determination
This protocol is designed to be a self-validating system, where the system suitability parameters ensure the reliability of each analytical run. The method is adapted from established procedures for similar aromatic aldehydes.[6][7]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: Zorbax StableBond C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Glacial Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. System Suitability:
Before sample analysis, inject the standard solution five times and verify the following:
-
Tailing Factor: Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution.
-
Inject the sample solution.
-
Identify the peaks based on their retention times relative to the standard.
-
Calculate the percentage of each impurity using the following formula:
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical flow of the HPLC purity analysis, from sample receipt to final reporting.
References
- 1. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. almacgroup.com [almacgroup.com]
- 5. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzaldehyde, 4-amino- | SIELC Technologies [sielc.com]
Alternatives to 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde for Schiff base formation
A Comparative Guide to Aldehyde Alternatives for Schiff Base Synthesis
For researchers and professionals in drug development and materials science, the synthesis of Schiff bases is a fundamental step in creating novel compounds with diverse applications. The choice of the aldehyde precursor is critical as it dictates the structural, electronic, and functional properties of the resulting imine. While 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde is a valuable reagent due to its coordinating diol moiety, a wide array of alternatives offers unique advantages for specific applications, including enhanced fluorescence, tailored electronic effects, and improved biological activity. This guide provides an objective comparison of common alternatives, supported by experimental data, to inform the selection of the optimal aldehyde for your research needs.
Performance Comparison of Aldehyde Alternatives
The selection of an aldehyde for Schiff base formation directly influences the reaction efficiency and the physicochemical properties of the product. The following table summarizes quantitative data for several classes of aldehyde alternatives, highlighting key performance indicators such as reaction yield, melting point, and characteristic spectroscopic data.
| Aldehyde Precursor Class | Specific Aldehyde | Amine Reactant | Yield (%) | M.P. (°C) | IR ν(C=N) (cm⁻¹) | Key Features & Applications |
| Target Compound | This compound | Various Primary Amines | - | - | - | Provides hydroxyl groups for metal coordination; used in sensor and complex synthesis.[1] |
| Salicylaldehyde Derivatives | Salicylaldehyde | Aniline | - | - | - | Forms stable metal complexes; widely used in coordination chemistry.[2] |
| 5-Chlorosalicylaldehyde | α-Alanine | - | - | ~1679 | Electron-withdrawing group modifies electronic properties.[3][4] | |
| 5-Nitrosalicylaldehyde | Glycine | - | - | ~1737 | Strong electron-withdrawing group for catalytic and electronic applications.[3] | |
| Vanillin Derivatives | Vanillin | p-Aminoacetophenone | 96.5% | 160-162 | ~1584 | Bio-based, provides hydroxyl and methoxy groups for coordination and H-bonding.[5] Used in antimicrobial agents.[6][7] |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 4-Iodo-2-methylaniline | 82% | 135 | - | Precursor for fluorescent Schiff bases.[8] | |
| Substituted Benzaldehydes | 4-Hydroxybenzaldehyde | L-Glycine | 70% | - | - | Simple phenolic aldehyde for synthesizing biologically active compounds.[9] |
| 4-Nitrobenzaldehyde | 2-Aminobenzenethiol | - | 160 | - | Provides strong electron-withdrawing properties.[10] | |
| 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | - | - | 1616 | Halogen substitution for tuning solubility and electronic properties.[11] | |
| Polycyclic/Heterocyclic Aldehydes | 9-Anthracenecarboxaldehyde | 4-Aminoantipyrine derivatives | - | - | - | Creates highly fluorescent Schiff bases for sensing and imaging applications.[12] |
| Phenanthrene-9-carboxaldehyde | Benzidine | 89% | 312-313 | - | Yields thermally stable, fluorescent compounds.[13][14] |
Logical Framework for Aldehyde Selection
The choice of an aldehyde precursor is a strategic decision that directly impacts the final properties and potential applications of the Schiff base. The functional groups and the aromatic backbone of the aldehyde are key determinants of the resulting molecule's coordination ability, fluorescent properties, and biological activity.
Caption: Aldehyde precursor selection pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis of Schiff bases using some of the discussed aldehyde alternatives.
Protocol 1: Conventional Synthesis via Reflux
This method is widely applicable for the synthesis of Schiff bases from various substituted aldehydes and amines.
Materials:
-
Substituted Aldehyde (e.g., 5-Nitrosalicylaldehyde): 10 mmol
-
Primary Amine (e.g., Glycine): 10 mmol
-
Absolute Ethanol: 150 mL
-
Round bottom flask (250 mL), reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a 250 mL round bottom flask, add the substituted aldehyde (10 mmol), the primary amine (10 mmol), and the sodium hydroxide catalyst (10 mmol).[3]
-
Add 150 mL of absolute ethanol to the flask.
-
The mixture is refluxed with constant stirring for approximately 5 hours.[3] Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, the solution is cooled to room temperature.
-
The reaction mixture is then poured into 100 mL of ice-cold water and kept in an ice bath for 2 hours to facilitate precipitation.[3]
-
The resulting crystalline product is collected by filtration, washed with cold water, and dried in an oven.[3]
-
The final product is characterized by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[3][15]
Protocol 2: Green Synthesis via Grinding (Solvent-Free)
This environmentally friendly method is suitable for certain reactants and can significantly reduce reaction time and waste.
Materials:
-
Aldehyde (e.g., Vanillin): 1 equivalent
-
Amine (e.g., p-Aminoacetophenone): 1 equivalent
-
Natural Acid Catalyst (e.g., a few drops of lime juice)[5]
-
Mortar and pestle.
Procedure:
-
Place the aldehyde and the primary amine in a mortar.[5]
-
Add a few drops of a natural acid catalyst, such as lime juice.[5]
-
Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The friction from grinding often provides sufficient energy for the reaction to proceed.[5]
-
The reaction is typically rapid, and the formation of the solid product can be observed directly.
-
The purity of the product can be checked by measuring its melting point and by TLC. Recrystallization from a suitable solvent like ethanol can be performed if further purification is needed.
-
This method has been reported to produce a 96.45% yield for the reaction between vanillin and p-aminoacetophenone.[5]
General Schiff Base Formation Workflow
The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The process involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule to yield the final imine product.
Caption: General workflow of Schiff base synthesis.
References
- 1. Buy this compound | 27913-86-6 [smolecule.com]
- 2. Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saudijournals.com [saudijournals.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. scispace.com [scispace.com]
- 6. Synthesis of Vanillin derivative Schiff's bases from threonine, and valine: Structural study and multiscale computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijoer.com [ijoer.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. researchgate.net [researchgate.net]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. researchgate.net [researchgate.net]
Spectroscopic Analysis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde and a Comparative Guide to Structurally Related Analogs
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of a molecule is paramount for its identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectroscopic data for 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde and its structurally similar alternatives, 4-(diethylamino)benzaldehyde and 4-(dimethylamino)benzaldehyde. Due to the limited availability of published experimental spectra for this compound in public databases, this guide leverages data from its close analogs to provide a predictive and comparative framework.
Introduction
This compound is a substituted aromatic aldehyde with potential applications in chemical synthesis and pharmaceutical development. Its structure, featuring a benzaldehyde core with a di-hydroxyethylamino substituent, imparts specific spectroscopic signatures. Understanding these signatures is crucial for researchers working with this and related compounds. This guide presents available and predicted spectroscopic data (NMR, IR, MS) and offers a detailed comparison with two commercially available, structurally related compounds: 4-(diethylamino)benzaldehyde and 4-(dimethylamino)benzaldehyde.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (predicted) and its analogs.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aldehydic Proton (CHO) | Aromatic Protons (Ar-H) | N-Alkyl Protons | Reference Solvent |
| This compound | ~9.7 ppm (singlet) | ~7.7, ~6.7 ppm (doublets) | -CH₂-N: ~3.6 ppm (triplet), -CH₂-OH: ~3.8 ppm (triplet) | CDCl₃ |
| 4-(diethylamino)benzaldehyde | 9.73 ppm (singlet) | 7.68, 6.65 ppm (doublets) | -CH₂-: 3.42 ppm (quartet), -CH₃: 1.21 ppm (triplet) | CDCl₃ |
| 4-(dimethylamino)benzaldehyde | 9.75 ppm (singlet) | 7.72, 6.70 ppm (doublets) | -CH₃: 3.08 ppm (singlet) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons (Ar-C) | N-Alkyl Carbons | Reference Solvent |
| This compound | ~190 ppm | ~153, ~132, ~125, ~111 ppm | -CH₂-N: ~52 ppm, -CH₂-OH: ~60 ppm | CDCl₃ |
| 4-(diethylamino)benzaldehyde | 189.9 ppm | 153.2, 132.3, 124.7, 110.5 ppm | -CH₂-: 44.6 ppm, -CH₃: 12.5 ppm | CDCl₃ |
| 4-(dimethylamino)benzaldehyde | 190.2 ppm | 154.1, 132.1, 125.1, 110.8 ppm | -CH₃: 40.0 ppm | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | Predicted: ~3400 (O-H stretch, broad), ~2950-2850 (C-H stretch), ~1670 (C=O stretch, conjugated), ~1600, ~1520 (C=C aromatic stretch) |
| 4-(diethylamino)benzaldehyde | 2970, 2929, 2871 (C-H stretch), 1665 (C=O stretch, conjugated), 1595, 1558, 1521 (C=C aromatic stretch), 1162 (C-N stretch)[1] |
| 4-(dimethylamino)benzaldehyde | 2900, 2810 (C-H stretch), 1665 (C=O stretch, conjugated), 1598, 1525 (C=C aromatic stretch), 1160 (C-N stretch)[2] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₁H₁₅NO₃ | 209.24 | Predicted: 209 (M+), 178 ([M-CH₂OH]+), 148 ([M-2xCH₂OH]+), 120 |
| 4-(diethylamino)benzaldehyde | C₁₁H₁₅NO | 177.24 | 177 (M+), 176 ([M-H]+), 162 ([M-CH₃]+), 148 ([M-C₂H₅]+)[3] |
| 4-(dimethylamino)benzaldehyde | C₉H₁₁NO | 149.19 | 149 (M+), 148 ([M-H]+), 121 ([M-CO]+), 106[4] |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are representative of standard analytical techniques for organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 512-1024 scans.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid is placed directly onto the ATR crystal.[5]
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).[6]
-
Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or other detector measures the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak in the spectrum is designated as the base peak and is assigned a relative abundance of 100%.[7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
Conclusion
References
- 1. 4-(Diethylamino)benzaldehyde | C11H15NO | CID 67114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 3. Benzaldehyde, 4-(diethylamino)- [webbook.nist.gov]
- 4. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structural Validation of Synthesized 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical techniques used to validate the structure of synthesized 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde. By presenting key experimental data alongside two common alternative aminobenzaldehyde derivatives, this document serves as a practical resource for researchers engaged in organic synthesis and compound verification.
Introduction
This compound is a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Accurate structural confirmation of the synthesized compound is a critical step in the research and development workflow to ensure the integrity of subsequent reactions and the biological activity of the final products. This guide outlines the standard analytical methodologies for structural validation and compares the expected spectral data of the target compound with that of two commercially available alternatives: 4-(Dimethylamino)benzaldehyde and 4-(Diethylamino)benzaldehyde.
Analytical Techniques for Structural Elucidation
The primary analytical methods for validating the structure of synthesized organic compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[2][3]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular skeleton.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to confirm the presence of specific structural motifs.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.
Comparative Analysis of Spectral Data
The following tables summarize the key spectral data for this compound and two alternative compounds. This data can be used as a reference for validating the structure of a newly synthesized batch of the target compound.
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃, δ in ppm)
| Compound Name | Aldehyde Proton (-CHO) | Aromatic Protons (Ar-H) | N-Alkyl Protons | Hydroxyl Protons (-OH) |
| This compound | ~9.7 | ~7.7 (d), ~6.7 (d) | ~3.8 (t), ~3.6 (t) | Variable |
| 4-(Dimethylamino)benzaldehyde | 9.73 (s)[2] | 7.73 (d)[2], 6.69 (d)[2] | 3.08 (s)[2] | N/A |
| 4-(Diethylamino)benzaldehyde | ~9.7 | ~7.7 (d), ~6.6 (d) | ~3.4 (q), ~1.2 (t) | N/A |
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃, δ in ppm)
| Compound Name | Carbonyl Carbon (C=O) | Aromatic Carbons (Ar-C) | N-Alkyl Carbons |
| This compound | ~190 | ~153, ~132, ~125, ~111 | ~60, ~53 |
| 4-(Dimethylamino)benzaldehyde | 190.4[2] | 154.4, 132.1, 125.3, 111.1[2] | 40.2[2] |
| 4-(Diethylamino)benzaldehyde | ~190 | ~153, ~132, ~124, ~111 | ~45, ~12 |
Table 3: Mass Spectrometry Data Comparison
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₁H₁₅NO₃[2][3] | 209.24[2][3] | 209 (M+), 178, 148, 120 |
| 4-(Dimethylamino)benzaldehyde | C₉H₁₁NO | 149.19 | 150.1 (M+H)+[2], 148, 120, 92, 77 |
| 4-(Diethylamino)benzaldehyde | C₁₁H₁₅NO[3] | 177.24[3] | 177 (M+), 162, 148, 120, 77 |
Table 4: Infrared (IR) Spectroscopy Data Comparison (cm⁻¹)
| Compound Name | C=O Stretch (Aldehyde) | C-H Stretch (Aromatic) | C-N Stretch | O-H Stretch |
| This compound | ~1670 | ~3050 | ~1350 | ~3400 (broad) |
| 4-(Dimethylamino)benzaldehyde | ~1665 | ~3070 | ~1360 | N/A |
| 4-(Diethylamino)benzaldehyde | ~1660 | ~3060 | ~1355 | N/A |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.
-
Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 50-300.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
Analysis: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural validation of a synthesized organic compound.
Caption: Workflow for Synthesis and Structural Validation.
Structural Comparison
This diagram highlights the key structural differences between the target compound and its alternatives.
Caption: Key Structural Differences in Aminobenzaldehydes.
References
Comparative study of the biological activity of benzaldehyde derivatives
A Comparative Guide to the Biological Activity of Benzaldehyde Derivatives
Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are a class of organic compounds widely recognized for their characteristic almond-like aroma and significant applications in the food, cosmetic, and pharmaceutical industries.[1][2] Beyond their sensory properties, these compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects, making them a subject of intensive research for drug development professionals.[1][2][3]
This guide provides an objective comparison of the biological performance of various benzaldehyde derivatives, supported by experimental data and detailed methodologies for key assays.
Comparative Analysis of Biological Activities
The efficacy of benzaldehyde derivatives varies significantly with their structural modifications, such as the position and nature of substituents on the benzene ring. This section summarizes the quantitative data on their anticancer, antimicrobial, and antioxidant activities.
Anticancer Activity
Benzaldehyde derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. Their mechanism often involves the modulation of critical intracellular signaling pathways that are frequently dysregulated in cancer.[3][4] The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological functions.
Table 1: Cytotoxicity (IC50) of Benzaldehyde Derivatives against Human Cancer Cell Lines
| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) | Reference |
|---|---|---|---|---|---|
| Doxorubicin (Control) | 0.03 | 0.05 | 0.06 | 0.01 | [3] |
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 | [3] |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 | [3] |
| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 | [3] |
| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 | [3] |
| 2-Hydroxy-4-methylbenzaldehyde | > 5.00 | > 5.00 | > 5.00 | > 5.00 | [3] |
| 2-Hydroxy-5-methylbenzaldehyde | > 5.00 | > 5.00 | > 5.00 | > 5.00 | [3] |
| MPOBA | Not Tested | Not Tested | ~5.3 (24.95 µM) | Not Tested |[1] |
Data sourced from in vitro studies utilizing the MTT assay.[3]
Antimicrobial Activity
Certain benzaldehyde derivatives exhibit inhibitory effects against various pathogenic bacteria and fungi. Their mechanism can involve the disruption of cell membranes and the coagulation of intracellular components.[5] The antimicrobial efficacy is often evaluated by measuring the minimum inhibitory concentration (MIC) or the diameter of the inhibition zone in an agar diffusion assay.
Table 2: Antimicrobial Activity of Benzaldehyde and Its Derivatives
| Compound | Test Organism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Benzaldehyde | Bacillus anthracis | MIC | 8.0 mM | [6] |
| Benzaldehyde | Pantoea conspicua | MIC | 10.0 mM | [6] |
| Benzaldehyde | Citrobacter youngae | MIC | 10.0 mM | [6] |
| Benzaldehyde | Fungal Strains | MIC | 8 mM - 10 mM | [2] |
| Compound 1 * | S. aureus | Inhibition Zone (mm) | 7.3 ± 0.4 | [7] |
| Compound 2 * | S. aureus | Inhibition Zone (mm) | 7.7 ± 0.3 | [7] |
| Compound 5 * | S. aureus | Inhibition Zone (mm) | 7.4 ± 0.5 | [7] |
| Compound 6 * | B. subtilis | Inhibition Zone (mm) | 6.3 ± 0.1 | [7] |
| Linezolid (Control) | S. aureus | Inhibition Zone (mm) | 19.8 ± 0.6 |[7] |
*Compounds 1, 2, 5, and 6 are benzaldehyde derivatives isolated from Eurotium cristatum.[7]
Antioxidant Activity
The antioxidant potential of benzaldehyde derivatives is often assessed by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method where the compound's ability to donate a hydrogen atom and decolorize the purple DPPH radical is measured.
Table 3: DPPH Radical Scavenging Activity of Benzaldehyde and Related Derivatives
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 2-(1H-benzimidazol-2-yl)phenol | 1974 | [8] |
| 2-p-tolyl-1H-benzimidazole | 773 | [8] |
| 2-(4-methoxyphenyl)-1H-benzimidazole | 800 | [8] |
| Ascorbic Acid (Control) | > Compound B1 > Compound B8 |[9] |
Note: The table includes benzimidazole derivatives, which are structurally related to benzaldehyde condensation products, to provide a broader comparative context.
Signaling Pathways and Mechanisms of Action
Research indicates that the anticancer effects of benzaldehyde derivatives are linked to their ability to suppress major signaling pathways crucial for cancer cell growth, proliferation, and survival.[3] These include the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[10][11] A key mechanism involves the regulation of 14-3-3 family proteins, which act as signaling hubs.[10] Benzaldehyde has been shown to inhibit the interaction of the 14-3-3ζ isoform with its client proteins, thereby disrupting these oncogenic pathways.[10][12]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rgcc-international.com [rgcc-international.com]
- 5. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes: Evaluating the Potential of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in a wide array of biological and chemical investigations. The photophysical properties of a probe, such as its quantum yield, Stokes shift, and sensitivity to the microenvironment, directly impact the quality and reliability of experimental data. While a vast number of fluorescent probes are commercially available, the synthesis of novel probes using versatile building blocks offers a pathway to tailored functionalities.
This guide provides a comparative overview of the potential performance of fluorescent probes derived from 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde against established classes of fluorescent probes. This compound serves as a valuable scaffold for the synthesis of Schiff base derivatives, which can exhibit sensitivity to environmental factors such as viscosity and polarity.[1] Here, we present a comparison with widely used probes like BODIPY derivatives, Nile Red, and Coumarin-based sensors, supported by detailed experimental protocols and visualizations to aid in the design and evaluation of new fluorescent tools.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by its key photophysical parameters. The following tables summarize these properties for a hypothetical probe derived from this compound and for several well-established alternatives. The performance of the hypothetical probe is designated as "Structure-Dependent" to indicate that its specific properties would be contingent on the final chemical structure achieved through synthesis.
Table 1: Comparison of Fluorescent Probes for Viscosity Sensing
| Feature | Hypothetical Probe (from this compound) | BODIPY-Based Rotor (e.g., BTV) | Coumarin-Based Probe (e.g., CHB) |
| Excitation Max (λex) | Structure-Dependent | ~488 nm | ~405 nm |
| Emission Max (λem) | Structure-Dependent | ~515 nm | ~480 nm |
| Stokes Shift | Structure-Dependent | ~27 nm | ~75 nm |
| Quantum Yield (Φf) | Structure-Dependent (increases with viscosity) | >0.8 in high viscosity | Up to 0.252 in glycerol[2] |
| Sensitivity | High (expected for molecular rotors) | High (over 100-fold intensity increase)[3] | High (linear detection in a defined viscosity range)[2] |
| Photostability | Structure-Dependent | Excellent[] | Good |
| Solubility | Aqueous solubility enhanced by hydroxyl groups | Generally soluble in organic solvents, can be modified for aqueous use | Varies with structure |
Table 2: Comparison of Fluorescent Probes for Polarity Sensing
| Feature | Hypothetical Probe (from this compound) | Nile Red |
| Excitation Max (λex) | Structure-Dependent | ~552 nm (in methanol) |
| Emission Max (λem) | Structure-Dependent | ~636 nm (in methanol) |
| Stokes Shift | Structure-Dependent | ~84 nm (in methanol) |
| Quantum Yield (Φf) | Structure-Dependent (varies with solvent polarity) | Strongly solvent-dependent (non-fluorescent in water)[5] |
| Sensitivity | High (expected for probes with intramolecular charge transfer characteristics) | Excellent (large solvatochromic shift)[5] |
| Photostability | Structure-Dependent | Moderate |
| Solubility | Aqueous solubility enhanced by hydroxyl groups | Soluble in organic solvents, poorly soluble in water |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization and comparison of fluorescent probes.
Protocol 1: Synthesis of a Schiff Base Fluorescent Probe
This protocol describes a general method for the synthesis of a fluorescent probe from this compound and a substituted aniline via Schiff base condensation.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminobenzonitrile)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve equimolar amounts of this compound and the substituted aniline in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system.
-
Dry the purified product under vacuum to obtain the final fluorescent probe.
-
Characterize the synthesized probe using techniques such as NMR, FT-IR, and mass spectrometry.
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a widely accepted technique.[6][7]
Materials and Equipment:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Solvent (spectroscopic grade, ensuring both sample and standard are soluble and stable)
-
Volumetric flasks and precision pipettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the synthesized probe and the fluorescent standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength in the UV-Vis spectrophotometer. This low concentration range minimizes inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all dilutions of the sample and the standard. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectra of all dilutions of the sample and the standard at the same excitation wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate Gradients: Determine the gradient (slope) of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φf_sample):
Φf_sample = Φf_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Visualizations
Visual representations of synthetic pathways, experimental workflows, and signaling mechanisms are invaluable for clarity and understanding.
Caption: Synthesis of a Schiff base fluorescent probe.
Caption: Experimental workflow for quantum yield determination.
Caption: Principle of a molecular rotor viscosity probe.
References
Unveiling the Potential for Cross-Reactivity of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde in Biological Assays
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity of chemical compounds is paramount to ensuring data integrity and the successful development of specific molecular probes and therapeutic agents. This guide provides a comparative analysis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde, a versatile amine-substituted benzaldehyde derivative, and its potential for cross-reactivity in biological assays. Due to limited direct experimental data on this specific compound, this guide leverages extensive research on the closely related and well-characterized analogue, 4-(Diethylamino)benzaldehyde (DEAB), to infer potential biological interactions and provide a framework for experimental validation.
This compound is a valuable building block in organic synthesis, utilized in the development of pharmaceuticals, dyes, pigments, and fluorescent probes.[1][2] Its structure, featuring a reactive aldehyde group and a tertiary amine with two hydroxyethyl groups, suggests a propensity for interaction with biological macromolecules. The presence of the hydroxyethyl groups enhances its water solubility compared to similar compounds.[1] While preliminary studies indicate potential antimicrobial properties and cellular interactions, a thorough understanding of its off-target effects is crucial for its application in biological systems.[1]
Comparison with a Well-Characterized Analogue: 4-(Diethylamino)benzaldehyde (DEAB)
A significant body of research exists for 4-(Diethylamino)benzaldehyde (DEAB), a structurally similar compound where the two hydroxyethyl groups are replaced by ethyl groups. DEAB is widely known as a pan-inhibitor of aldehyde dehydrogenase (ALDH) enzymes and is a standard negative control in the Aldefluor™ assay used to identify cancer stem cells with high ALDH activity.[3][4] Given the shared p-(dialkylamino)benzaldehyde core, the known cross-reactivity profile of DEAB provides a strong predictive framework for the potential off-target interactions of this compound.
Aldehyde Dehydrogenase (ALDH) Inhibition Profile of DEAB
DEAB has been shown to be a potent inhibitor of multiple ALDH isoforms, with varying potencies and mechanisms of action.[3][5] This broad-spectrum inhibition highlights a significant potential for cross-reactivity in cellular assays where ALDH enzymes are active. The inhibitory concentrations (IC50) of DEAB against several human ALDH isoenzymes are summarized in the table below.
| ALDH Isoform | IC50 of DEAB | Noted Mechanism of Action |
| ALDH1A1 | 57 nM | Competitive inhibitor, also a slow substrate |
| ALDH1A2 | 1.2 µM | Covalent inhibitor |
| ALDH1A3 | 3 µM | Competitive inhibitor |
| ALDH1B1 | 1.2 µM | Competitive inhibitor |
| ALDH2 | 0.16 µM | Covalent inhibitor |
| ALDH3A1 | - | Excellent substrate, not significantly inhibited |
| ALDH5A1 | 13 µM | Competitive inhibitor |
| ALDH7A1 | - | Irreversible inactivator |
This data is compiled from multiple sources.[3][5]
The varied mechanisms of inhibition, ranging from competitive and reversible to covalent and irreversible, underscore the complex interactions of DEAB with the ALDH superfamily.[3][5][6] It is highly probable that this compound exhibits a similar, though not identical, inhibitory profile against ALDH isoforms. The presence of the hydroxyl groups may alter the binding affinity and inhibitory potency compared to DEAB.
Potential for Cross-Reactivity in Other Biological Assays
The reactivity of the aldehyde group in this compound extends beyond ALDH inhibition. Aldehydes can readily form Schiff bases with primary amino groups, such as the N-termini of proteins and the side chains of lysine residues.[1] This reactivity can lead to non-specific protein modification and potential interference in a variety of biological assays, including:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Non-specific binding to antibodies or other proteins.
-
Cell-Based Assays: Alteration of cell surface proteins, potentially affecting cell signaling and viability readouts.
-
Assays Involving Primary Amines: Direct reaction with assay components.
Alternative Compounds and Future Directions
For applications where ALDH inhibition or general aldehyde reactivity is a concern, several alternative compounds have been explored. Research into analogues of DEAB has aimed to identify more selective ALDH inhibitors.[4]
| Compound | Structural Difference from this compound | Potential Advantage |
| 4-(Dimethylamino)benzaldehyde | Methyl groups instead of hydroxyethyl groups | Different steric and electronic profile, may alter isoform selectivity.[4] |
| 4-(Dipropylamino)benzaldehyde | Propyl groups instead of hydroxyethyl groups | Shown to be a more potent reversible inhibitor of ALDH1 than DEAB.[4] |
| 4-(Dibutylamino)benzaldehyde | Butyl groups instead of hydroxyethyl groups | Lower binding affinity to ALDH1 compared to DEAB.[4] |
The development of isoform-specific ALDH inhibitors is an active area of research, driven by the therapeutic potential of targeting these enzymes in various diseases.[7]
Experimental Protocols
To definitively characterize the cross-reactivity of this compound, a series of validation experiments are recommended.
Protocol 1: In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of purified human ALDH isoforms.
Materials:
-
Purified recombinant human ALDH isoforms (e.g., ALDH1A1, ALDH1A2, ALDH2, ALDH3A1)
-
NAD(P)+
-
Aldehyde substrate (e.g., propionaldehyde, benzaldehyde)
-
This compound
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, NAD(P)+, and varying concentrations of the test compound.
-
Initiate the reaction by adding the ALDH enzyme.
-
Incubate for a defined period at a controlled temperature (e.g., 25°C).
-
Add the aldehyde substrate to start the reaction.
-
Monitor the production of NAD(P)H by measuring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: General Protein Reactivity Assay (Schiff Base Formation)
Objective: To assess the potential for this compound to non-specifically modify proteins.
Materials:
-
Model protein with accessible primary amines (e.g., Bovine Serum Albumin - BSA)
-
This compound
-
Reaction buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Sodium cyanoborohydride (optional, for stabilizing the Schiff base)
-
SDS-PAGE apparatus and reagents
-
UV-Vis spectrophotometer
Procedure:
-
Incubate a solution of BSA with varying concentrations of this compound at 37°C for different time points.
-
(Optional) Add sodium cyanoborohydride to reduce the Schiff base to a stable secondary amine.
-
Analyze the reaction mixture using SDS-PAGE to observe any shifts in the molecular weight of BSA, which would indicate covalent modification.
-
Use UV-Vis spectrophotometry to detect the formation of the Schiff base, which may result in a new absorbance peak.
Visualizing the Concepts
To further clarify the potential interactions and experimental design, the following diagrams are provided.
Caption: Potential interaction of this compound with ALDH enzymes.
References
- 1. Buy this compound | 27913-86-6 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde for Bioconjugation and Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is paramount for the success of their experimental workflows. This guide provides a comparative analysis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde, a versatile aromatic aldehyde, and its common alternative, 4-(Dimethylamino)benzaldehyde. The comparison focuses on their physicochemical properties, reactivity in key applications such as bioconjugation, and practical considerations for their use in research and development.
Product Comparison from Certificate of Analysis
A Certificate of Analysis (CoA) provides crucial data on the purity and physical properties of a chemical. Below is a summary of typical specifications for this compound and a common alternative, 4-(Dimethylamino)benzaldehyde, sourced from major chemical suppliers.
| Parameter | This compound | 4-(Dimethylamino)benzaldehyde |
| CAS Number | 27913-86-6[1][2] | 100-10-7 |
| Molecular Formula | C₁₁H₁₅NO₃[1][2] | C₉H₁₁NO |
| Molecular Weight | 209.24 g/mol [1][2] | 149.19 g/mol |
| Appearance | Yellow to orange solid | White to light yellow crystalline powder |
| Purity (Assay) | ≥95% (HPLC)[2] | ≥99% (ACS Reagent Grade) |
| Melting Point | 55-62 °C[2] | 72-75 °C |
| Solubility | Soluble in water and polar organic solvents[3] | Limited solubility in water; soluble in organic solvents[4][5] |
Key Applications and Experimental Considerations
The primary utility of these aromatic aldehydes in a research and drug development context lies in their ability to react with primary amines to form Schiff bases, which can then be reduced to stable secondary amine linkages. This reaction, known as reductive amination, is a cornerstone of bioconjugation chemistry for labeling proteins, peptides, and other biomolecules.
Comparative Performance
The two hydroxyethyl groups on this compound significantly increase its hydrophilicity and solubility in aqueous buffers commonly used for bioconjugation reactions.[3] This enhanced solubility can be advantageous when working with sensitive biomolecules that may be prone to aggregation in the presence of less soluble organic reagents. In contrast, 4-(Dimethylamino)benzaldehyde's lower aqueous solubility may necessitate the use of co-solvents, which could potentially impact protein stability.
The electronic nature of the amino substituent also influences the reactivity of the aldehyde group. The nitrogen atom's lone pair of electrons in both molecules donates electron density into the benzene ring, which can affect the electrophilicity of the aldehyde's carbonyl carbon. Theoretical studies on substituted benzaldehydes suggest that the nature of the para-substituent influences the reaction kinetics of Schiff base formation.[6]
Experimental Protocols
Below is a representative protocol for the reductive amination of a protein with an aromatic aldehyde, which can be adapted for either of the compared reagents.
Protocol: Reductive Amination of a Protein
Materials:
-
Protein with accessible primary amine groups (e.g., lysine residues)
-
This compound or 4-(Dimethylamino)benzaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) for dissolving the aldehyde
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein in PBS at a concentration of 1-5 mg/mL.
-
Aldehyde Reagent Preparation: Prepare a 100 mM stock solution of the aldehyde in DMSO.
-
Reaction Setup: In a reaction tube, add the protein solution. While gently vortexing, add a 20- to 50-fold molar excess of the aldehyde stock solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature to facilitate the formation of the Schiff base.
-
Reduction: Prepare a fresh 1 M solution of sodium cyanoborohydride in water. Add a 50- to 100-fold molar excess of the NaBH₃CN solution to the reaction mixture.
-
Overnight Reaction: Incubate the reaction overnight at 4°C with gentle mixing.
-
Purification: Purify the resulting protein conjugate using a size-exclusion chromatography column to remove unreacted aldehyde and reducing agent.
-
Characterization: Characterize the conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.
Visualizing the Chemistry: Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a typical experimental workflow.
Caption: Formation of a Schiff base via the reaction of a protein's primary amine with an aromatic aldehyde.
Caption: Reduction of the Schiff base to a stable secondary amine linkage using a reducing agent.
Caption: A typical experimental workflow for protein bioconjugation via reductive amination.
Involvement in Signaling Pathways
A thorough review of the scientific literature indicates that this compound is primarily utilized as a synthetic intermediate and bioconjugation reagent. There is no direct evidence to suggest its involvement in specific biological signaling pathways. While some simple aromatic aldehydes like benzaldehyde have been reported to have anti-cancer effects by modulating certain signaling pathways, these findings cannot be directly extrapolated to the more complex structure of this compound.[7] Therefore, its role should be considered that of a chemical tool rather than a modulator of cellular signaling.
Conclusion
This compound represents a valuable reagent for bioconjugation and chemical synthesis, with its primary advantage over alternatives like 4-(Dimethylamino)benzaldehyde being its enhanced aqueous solubility. This property can be particularly beneficial for reactions involving sensitive biological macromolecules. While direct comparative performance data is lacking, the choice between these reagents will likely depend on the specific requirements of the experimental system, including the solubility and stability of the target molecule. The provided protocols and workflows offer a solid foundation for the application of these aromatic aldehydes in a research and drug development setting.
References
A Comparative Guide to the Synthesis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthetic methods for producing 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. The following sections present a quantitative comparison of synthetic routes, detailed experimental protocols, and a visual representation of the synthetic pathways.
Performance Comparison
Two primary methods for the synthesis of this compound are prevalent in the literature: Nucleophilic Aromatic Substitution and the Vilsmeier-Haack reaction. The choice of method often depends on the desired scale, available starting materials, and purity requirements.
| Parameter | Method 1: Nucleophilic Aromatic Substitution | Method 2: Vilsmeier-Haack Reaction |
| Starting Materials | p-Halobenzaldehyde (fluoro or chloro), Diethanolamine | N,N-Bis(2-hydroxyethyl)aniline, Vilsmeier reagent (e.g., POCl₃/DMF) |
| Reaction Steps | 1 | 3 (Hydroxyl protection, Vilsmeier formylation, Deprotection) |
| Reported Yield | > 60%[1] | ~85% (for the formylation step)[1] |
| Reported Purity (HPLC) | > 99%[1] | > 97% (after crystallization)[1] |
| Reaction Temperature | 100 - 170 °C[1] | Formylation typically 0 - 70 °C |
| Reaction Time | 12 - 48 hours[1] | Varies per step |
| Key Reagents | Zinc dichloride (catalyst)[1] | Phosphorus oxychloride, Dimethylformamide |
| Advantages | Single-step reaction, high purity.[1] | High yield for the key formylation step. |
| Disadvantages | High temperatures, long reaction times. | Multi-step process, requires protecting groups.[1] |
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution
This protocol is based on the method described in Chinese patent CN102731327A.[1]
Materials:
-
p-Fluorobenzaldehyde or p-Chlorobenzaldehyde
-
Diethanolamine
-
Zinc dichloride (catalyst)
-
n-Butanol (solvent)
-
Ethyl acetate (extraction solvent)
-
Hydrochloric acid (for pH adjustment)
-
Sodium sulfate (drying agent)
Procedure:
-
To a reaction vessel, add p-fluorobenzaldehyde (1.0 eq), diethanolamine (1.6 - 4.0 eq), zinc dichloride (catalyst amount), and n-butanol.
-
Heat the mixture to reflux (approximately 105-120 °C) and maintain for 12-48 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 6.5 - 7.5 with a dilute aqueous acid solution.
-
Extract the product with an organic solvent such as ethyl acetate (3-4 times).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield a crude oily product.
-
Recrystallize the residue from a suitable solvent (e.g., ethyl acetate/hexane) to obtain the final product as a light yellow solid.
Method 2: Vilsmeier-Haack Reaction
This multi-step synthesis is based on a procedure reported in Synthetic Communications (2007, vol. 37, p921-926), as referenced in patent CN102731327A.[1] It involves the protection of the hydroxyl groups of N,N-bis(2-hydroxyethyl)aniline, followed by formylation using the Vilsmeier reagent, and subsequent deprotection.
Step 2a: Vilsmeier Reagent Formation (Illustrative) Caution: This reaction is exothermic and should be performed in a fume hood with appropriate safety precautions.
-
In a flask cooled in an ice bath, place anhydrous N,N-dimethylformamide (DMF).
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture at this temperature for a designated time to form the Vilsmeier reagent.
Step 2b: Formylation of Protected N,N-Bis(2-hydroxyethyl)aniline
-
Dissolve the protected N,N-bis(2-hydroxyethyl)aniline derivative in a suitable anhydrous solvent (e.g., DMF).
-
Slowly add the pre-formed Vilsmeier reagent to the solution at a controlled temperature (typically 0-10 °C).
-
After the addition, allow the reaction to warm to a specified temperature (e.g., 70 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., sodium hydroxide solution) to hydrolyze the intermediate.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
Step 2c: Deprotection
-
The specific deprotection method will depend on the protecting group used in the first step. For example, if an acetate protecting group is used, hydrolysis under basic conditions (e.g., using sodium carbonate in methanol/water) can be employed.[2]
-
After deprotection, the product is isolated and purified, typically by recrystallization.
Synthesis Workflow Diagrams
References
Safety Operating Guide
Proper Disposal of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde: A Step-by-Step Guide
For Immediate Reference: In Case of a Spill, refer to the Spill Response Protocol below.
This guide provides essential safety and logistical information for the proper disposal of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde, ensuring the safety of laboratory personnel and compliance with regulatory standards. This compound is classified as harmful if swallowed, a skin sensitizer, and a serious eye irritant.[1][2] Therefore, adherence to the following procedures is critical.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be aware of its associated hazards. This information is summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Sensitisation | H317 | May cause an allergic skin reaction.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
Mandatory Personal Protective Equipment (PPE) when handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.
Waste Collection and Storage
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure compound, contaminated materials (e.g., paper towels, gloves), and solutions, must be treated as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Containerization
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Harmful," "Irritant," "Skin Sensitizer").
-
The date of accumulation.
-
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.
Disposal Procedure
The primary and mandated disposal method for this compound is through a licensed hazardous waste disposal facility.[1][3]
Step 1: Waste Classification
-
As the waste generator, you are responsible for determining if the chemical waste is classified as hazardous under local, state, and federal regulations. In the United States, this is guided by the Environmental Protection Agency (EPA) under 40 CFR 261.3.[1]
Step 2: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and volume.
Step 3: Documentation
-
Complete all required hazardous waste manifests or tracking documents provided by your EHS department or the waste disposal vendor.
The following diagram outlines the decision-making process for the disposal of this compound.
References
Essential Safety and Operational Guide for 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde (CAS No. 27913-86-6). The following procedures are designed to ensure safe laboratory operations and proper environmental stewardship.
Chemical Properties and Hazards
This compound is an amine-substituted benzaldehyde derivative used as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] While a valuable reagent, it presents several health hazards that necessitate careful handling.[4]
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[4]
-
Skin and Respiratory Irritation: Causes skin and respiratory tract irritation.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 27913-86-6 | [1][3] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 209.24 g/mol | [1][2] |
| Appearance | Yellow-orange solid | [1] |
| Melting Point | 54-62 °C | [1] |
| Purity | ≥ 95% | |
| Storage Temperature | 0-8°C | [1] |
Operational and Disposal Plans
Adherence to the following step-by-step protocols is critical for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[5]
-
Eye and Face Protection: Use safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[6]
-
Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of exposure, consider additional protective clothing to prevent skin contact.[5]
-
Respiratory Protection: If engineering controls are insufficient to maintain low airborne concentrations, use a NIOSH/MSHA-approved N95 dust mask or a higher-level respirator.
Experimental Protocol: Safe Handling and Use
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][7]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention, especially if an allergic reaction or irritation develops.[5][6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated weigh boats, paper towels) and excess reagent in a designated, clearly labeled, and sealed hazardous waste container.
-
Collect liquid waste (e.g., reaction mixtures, contaminated solvents) in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with the chemical. Wash thoroughly with an appropriate solvent, followed by soap and water.
-
Wipe down the work surface (fume hood) with a suitable solvent and then with soap and water.
-
-
Final Disposal:
-
Dispose of hazardous waste containers through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this chemical down the drain or in the regular trash.[7] Adhere to all local, state, and federal regulations for chemical waste disposal.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 27913-86-6 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. 4-(N,N-Bis(2-hydroxyethyl)amino)benzaldehyde | C11H15NO3 | CID 12824965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.fr [fishersci.fr]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
